9-(4-Nitrophenyl)-9H-carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
9-(4-nitrophenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-20(22)14-11-9-13(10-12-14)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGXAOCJQUZBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347772 | |
| Record name | 9-(4-Nitrophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16982-76-6 | |
| Record name | 9-(4-Nitrophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
9-(4-Nitrophenyl)-9H-carbazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 9-(4-Nitrophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a significant organic compound in the field of materials science and a potential scaffold in medicinal chemistry. The document details its molecular structure, spectroscopic characteristics, and crystallographic data. Furthermore, it outlines established experimental protocols for its synthesis and characterization, making it a valuable resource for researchers. The potential applications, particularly in organic electronics, are also discussed, supported by diagrams illustrating key experimental and logical workflows.
Chemical and Physical Properties
This compound is a solid, crystalline compound. Its core structure consists of a planar carbazole ring system linked to a nitrophenyl group at the nitrogen atom. This substitution significantly influences its electronic and photophysical properties.
Table 1: Summary of Quantitative Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₂N₂O₂ | [1][2][3] |
| Molecular Weight | 288.30 g/mol | [1][2][3] |
| CAS Number | 16982-76-6 | [1][2][3] |
| Melting Point | 208-209 °C[3] / 211 °C (484.2 K)[4] | [3][4] |
| Appearance | Yellow, block-like crystals | [4] |
| XLogP3 | 4.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Molecular and Crystal Structure
The molecular architecture of this compound has been extensively studied using single-crystal X-ray diffraction. The carbazole ring system is noted to be essentially planar.[4][5] The nitrobenzene ring, however, is oriented at a significant dihedral angle to the plane of the carbazole moiety. This angle has been reported as 53.08 (4)°.[4] In the solid state, the crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds, which can lead to the formation of dimers.[4]
Table 2: Crystal Structure Data for this compound
| Parameter | Value | Source |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/c | [4] |
| a (Å) | 8.356 (2) | [4] |
| b (Å) | 21.620 (5) | [4] |
| c (Å) | 8.153 (2) | [4] |
| β (°) | 105.592 (4) | [4] |
| Volume (ų) | 1418.7 (6) | [4] |
| Z | 4 | [4] |
| Temperature (K) | 292 | [4] |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the N-arylation of carbazole. The following protocol is a generalized procedure based on published methods.[4]
Materials:
-
Carbazole
-
1-Nitro-4-iodobenzene (or a similar activated nitrobenzene)
-
Potassium hydroxide (KOH) or another suitable base
-
Solvent (e.g., 1-nitrobenzene used as both reactant and solvent)[4]
Procedure:
-
Carbazole (e.g., 3.0 mmol, 501.6 mg) and potassium hydroxide (e.g., 5.0 mmol, 280.0 mg) are dissolved in 1-nitrobenzene (10 ml).[4]
-
The mixture is stirred and heated, leading to the formation of a clear orange solution.[4]
-
The reaction is monitored for completion (e.g., by TLC).
-
Upon completion, the solvent is removed by evaporation under reduced pressure.[4]
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethyl acetate, to yield the final product.[4]
Caption: Workflow for the synthesis of this compound.
Structural and Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques.
X-ray Crystallography:
-
Single crystals suitable for diffraction are grown from a solution (e.g., by slow evaporation).
-
Data is collected using a single-crystal X-ray diffractometer, such as a Siemens SMART CCD area-detector.[4]
-
The structure is solved using direct methods and refined on F².[4]
Spectroscopy:
-
¹H and ¹³C NMR: Spectra are recorded on an NMR spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃).[4] The resulting spectra are used to confirm the proton and carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: FTIR spectra are often obtained using the KBr wafer technique to identify characteristic functional group vibrations.[1]
-
Mass Spectrometry (MS): GC-MS analysis is used to determine the molecular weight and fragmentation pattern of the compound.[1] The top mass-to-charge ratio (m/z) peak is observed at 288, corresponding to the molecular ion.[1]
Caption: Standard workflow for the characterization of the title compound.
Spectroscopic Data Summary
-
¹H NMR (CDCl₃): A published spectrum shows characteristic signals including a doublet at approximately 8.48 ppm and multiplets between 7.35 and 7.80 ppm, corresponding to the aromatic protons on the carbazole and nitrophenyl rings.[4]
-
Mass Spectrometry (GC-MS): The mass spectrum shows a top peak at m/z 288, which corresponds to the molecular ion [M]⁺. The second-highest peak is observed at m/z 241.[1]
-
IR Spectroscopy (KBr Wafer): The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule, such as N-O stretching for the nitro group and C-H and C=C stretching for the aromatic rings.[1]
Applications and Reactivity
Carbazole-based compounds are of significant interest due to their excellent hole-transporting capabilities, high thermal stability, and tunable electronic properties.[6][7] These characteristics make them prime candidates for applications in organic electronics.
-
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials in OLEDs due to their high triplet energy and good charge-transporting properties.[4][6] this compound itself emits blue luminescence in both the solid state and in organic solutions when irradiated with UV light, making it a material of interest for blue emitters.[4]
-
Synthetic Intermediate: This compound serves as a useful intermediate for constructing more complex carbazole derivatives with extended aromatic systems for various electronic and photophysical applications.[4]
-
Biological Activity of Derivatives: While the specific biological activity of this compound is not extensively documented in the provided results, the broader class of N-substituted carbazole derivatives has been investigated for various pharmacological activities, including antimicrobial and neuroprotective effects.[8][9] For instance, other nitrophenyl-containing carbazole structures have been evaluated for their antibacterial and antifungal properties.[9]
Caption: Relationship between molecular structure, properties, and applications.
References
- 1. This compound | C18H12N2O2 | CID 625649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 16982-76-6 [chemicalbook.com]
- 3. exchemistry.com [exchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. mdpi.com [mdpi.com]
- 7. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 8. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 9-(4-Nitrophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and properties of 9-(4-Nitrophenyl)-9H-carbazole, a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. This document details its structural parameters, experimental protocols for its synthesis and characterization, and a logical workflow for its scientific investigation.
Core Molecular Structure
This compound (C₁₈H₁₂N₂O₂) is an aromatic compound featuring a central carbazole ring system linked to a 4-nitrophenyl group at the 9-position of the carbazole nitrogen. The molecule's geometry and electronic properties are significantly influenced by the spatial arrangement of these two aromatic moieties.
Crystallographic Data
The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c.[1] The asymmetric unit contains one molecule of this compound. A key structural feature is the non-planar conformation of the molecule, where the carbazole and nitrophenyl rings are twisted with respect to each other. The dihedral angle between the mean plane of the carbazole ring system and the nitrobenzene ring is 53.08 (4)°.[1] This twisted conformation arises from steric hindrance between the hydrogen atoms on the carbazole and nitrophenyl rings.
The carbazole ring system itself is nearly planar. In the crystal lattice, molecules of this compound form dimers through intermolecular C-H···O hydrogen bonds.[1]
Table 1: Crystal Data and Structure Refinement for this compound [1]
| Parameter | Value |
| Empirical formula | C₁₈H₁₂N₂O₂ |
| Formula weight | 288.30 |
| Temperature | 292(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.356(2) Åb = 21.620(5) Åc = 8.153(2) Åβ = 105.592(4)° |
| Volume | 1418.7(6) ų |
| Z | 4 |
| Density (calculated) | 1.350 Mg/m³ |
Table 2: Selected Bond Lengths for this compound
| Bond | Length (Å) |
| N1-C12 | 1.396(2) |
| N1-C13 | 1.4181(16) |
| N1-C9A | 1.397(2) |
| N2-O1 | 1.2123(18) |
| N2-O2 | 1.221(2) |
| N2-C16 | 1.472(2) |
| C1-C2 | 1.379(3) |
| C1-C9A | 1.399(2) |
Table 3: Selected Bond Angles for this compound
| Angle | Degrees (°) |
| C12-N1-C13 | 125.13(11) |
| C9A-N1-C13 | 126.13(13) |
| C9A-N1-C12 | 108.73(13) |
| O1-N2-O2 | 123.49(15) |
| O1-N2-C16 | 118.26(15) |
| O2-N2-C16 | 118.25(14) |
| C2-C1-C9A | 121.23(18) |
Table 4: Selected Torsion Angles for this compound
| Angle | Degrees (°) |
| C12-N1-C13-C14 | 49.21(18) |
| C9A-N1-C13-C18 | 49.3(2) |
| C15-C16-N2-O1 | -173.49(15) |
| C17-C16-N2-O2 | -173.46(15) |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 9-arylcarbazoles is the Ullmann condensation reaction. While various modern cross-coupling reactions like the Buchwald-Hartwig amination exist for the formation of C-N bonds, the Ullmann reaction provides a classical and often high-yielding route.
Protocol: Ullmann Condensation
-
Reactants:
-
Carbazole
-
1-Iodo-4-nitrobenzene (or 1-bromo-4-nitrobenzene)
-
Potassium carbonate (K₂CO₃) as the base
-
Copper(I) iodide (CuI) as the catalyst
-
A high-boiling point solvent such as N,N-Dimethylformamide (DMF) or 1,4-Dioxane.
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole (1.0 eq.), 1-iodo-4-nitrobenzene (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., DMF) via syringe.
-
Heat the reaction mixture to reflux (typically 120-150 °C) and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a saturated aqueous solution of ammonium chloride and stir for 30 minutes.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
-
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: Dissolve approximately 5-10 mg of the purified product in about 0.7 mL of CDCl₃. Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum using standard parameters. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: Use the same sample prepared for ¹H NMR. Acquire the ¹³C NMR spectrum. The chemical shifts (δ) are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Procedure:
-
Thoroughly grind approximately 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a transparent or translucent pellet.[2]
-
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
3. UV-Visible (UV-Vis) Spectroscopy
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Solvent: Spectroscopic grade solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) for analysis.
-
Fill a quartz cuvette with the dilute solution and another with the pure solvent to serve as a reference.
-
Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and structural characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization.
This guide provides foundational knowledge and practical protocols for the study of this compound. The provided data and methodologies can serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel carbazole derivatives.
References
An In-depth Technical Guide to the Core Properties of C18H12N2O2 Isomers
For Researchers, Scientists, and Drug Development Professionals
The chemical formula C18H12N2O2 represents a diverse group of isomeric compounds, several of which are of significant interest to the scientific community due to their potent biological activities. This technical guide provides a comprehensive overview of the core properties, synthesis, and mechanisms of action of key C18H12N2O2 isomers, with a focus on their applications in research and drug development.
Key Isomers and Their Physicochemical Properties
Several isomers of C18H12N2O2 have been identified and studied. The most prominent among them include Tryptanthrin, Indirubin, Xantocillin, and the synthetic compound UK-5099. Their fundamental physicochemical properties are summarized in the table below for easy comparison.
| Property | Tryptanthrin | Indirubin | Xantocillin | UK-5099 |
| IUPAC Name | Indolo[2,1-b]quinazoline-6,12-dione | 2'H,3H-Spiro[indole-3,3'-indol]-2,2'-dione | 4,4'-((1Z,3Z)-2,3-Diisocyanobuta-1,3-diene-1,4-diyl)diphenol | (2E)-2-Cyano-3-(1-phenyl-1H-indol-3-yl)prop-2-enoic acid |
| Molar Mass | 288.29 g/mol | 288.29 g/mol | 288.31 g/mol | 288.30 g/mol |
| Appearance | Bright yellow crystalline solid | Red to deep purple crystalline powder | Solid powder | Solid |
| Melting Point | 267-269 °C | >300 °C (decomposes) | Not readily available | Not readily available |
| Solubility | Soluble in DMSO, DMF | Poorly soluble in most solvents | Soluble in DMSO | Soluble in DMSO (57 mg/mL) |
| CAS Number | 13220-57-0 | 479-41-4 | 580-74-5 | 56396-35-1 |
Synthesis and Experimental Protocols
The synthesis of these isomers is crucial for their further investigation and potential therapeutic applications. The following sections detail common laboratory-scale synthesis protocols.
Synthesis of Tryptanthrin
Tryptanthrin can be synthesized through several routes. A common and efficient method involves the condensation of isatoic anhydride with isatin.
Protocol:
-
A mixture of isatoic anhydride (1.0 eq) and isatin (1.0 eq) is suspended in a suitable high-boiling solvent such as toluene or dimethylformamide (DMF).
-
A catalytic amount of a base, like triethylamine (Et3N) or pyridine, is added to the mixture.
-
The reaction mixture is heated to reflux for several hours (typically 4-16 hours) and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/DMF, to yield pure Tryptanthrin as a bright yellow solid.
Another approach involves a one-pot synthesis from anthranilic acid and isatin using thionyl chloride.
Synthesis of Indirubin
Indirubin synthesis often involves the condensation of isatin with indoxyl or its derivatives.
Protocol:
-
Isatin (1.0 eq) is dissolved in a suitable solvent, such as water or a mixture of water and an organic solvent like ethanol.
-
A solution of indoxyl (or a precursor that generates indoxyl in situ, such as indoxyl acetate) (1.0 eq) is prepared separately.
-
The indoxyl solution is added dropwise to the isatin solution under constant stirring.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
A purple precipitate of Indirubin forms upon mixing.
-
The precipitate is collected by filtration, washed with water and then with a cold organic solvent (e.g., ethanol) to remove impurities.
-
The product can be further purified by recrystallization.
A tunable synthesis method using molybdenum-catalysed generation of indoxyl allows for selective production of indirubin over its isomer indigo by controlling the reaction temperature.[1]
Biological Activity and Signaling Pathways
The isomers of C18H12N2O2 exhibit a wide range of biological activities, primarily in the realm of cancer and inflammation. Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Tryptanthrin: A Multi-Targeted Agent
Tryptanthrin has demonstrated significant anti-cancer and anti-angiogenic properties. Its mechanism of action involves the targeting of multiple signaling pathways.
-
VEGFR2-Mediated ERK1/2 Signaling Pathway: Tryptanthrin inhibits angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2] This inhibition prevents the downstream activation of the ERK1/2 signaling pathway, which is crucial for endothelial cell proliferation, migration, and tube formation.[2]
Caption: Tryptanthrin inhibits angiogenesis by blocking the VEGFR2-mediated ERK1/2 signaling pathway.
-
MAPK Signaling Pathway: In colorectal cancer cells, Tryptanthrin has been shown to regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4] It can decrease the expression of p-Erk while increasing the expression of p-p38 and p-Jnk, leading to cell cycle arrest and apoptosis.[3][4]
Caption: Tryptanthrin modulates the MAPK pathway, inhibiting cell growth and inducing apoptosis.
Indirubin: An Inhibitor of STAT3 Signaling
Indirubin, a major bioactive component of traditional Chinese medicine, is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5][6][7] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation and survival. Indirubin and its derivatives have been shown to directly inhibit Src kinase activity, which in turn prevents the phosphorylation and activation of STAT3.[5][7] This leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.[5][6][7]
References
- 1. A tunable synthesis of indigoids: targeting indirubin through temperature - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00400C [pubs.rsc.org]
- 2. Tryptanthrin inhibits angiogenesis by targeting the VEGFR2-mediated ERK1/2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antitumor Effects of Tryptanthrin on Colorectal Cancer by Regulating the Mitogen-Activated Protein Kinase Signaling Pathway and Targeting Topo I and IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9-(4-Nitrophenyl)-9H-carbazole
CAS Number: 16982-76-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-(4-Nitrophenyl)-9H-carbazole, a heterocyclic aromatic compound. The information collated is intended to support research, development, and application activities by furnishing key physical, chemical, and synthetic data. While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, this guide also summarizes the known biological activities of structurally related carbazole derivatives to provide a contextual framework for potential research directions.
Core Compound Information
This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. The addition of a 4-nitrophenyl group at the 9-position of the carbazole ring significantly influences its electronic and chemical properties.
Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 288.3 g/mol | [1][2] |
| Melting Point | 208-209 °C | |
| XLogP3 | 4.8 | [1] |
| Exact Mass | 288.089877630 Da | [1] |
| Monoisotopic Mass | 288.089877630 Da | [1] |
Spectral Data
A summary of available spectral data is presented below. This information is critical for compound identification and characterization.
| Spectral Data Type | Key Peaks/Signals | Source |
| GC-MS | m/z Top Peak: 288, m/z 2nd Highest: 241, m/z 3rd Highest: 242 | [1] |
| ¹H NMR (CDCl₃, p.p.m.) | 8.48 (d), 7.75 (d), 8.15 (d), 7.50 (m, 4H), 7.35 (t, J= 6.6 Hz, 2H) | [3] |
| IR (KBr Wafer) | Data available, specific peaks not enumerated in the source. |
Experimental Protocols
A documented experimental protocol for the synthesis of this compound is available, providing a clear method for its preparation in a laboratory setting.[3]
Synthesis of this compound
Materials:
-
Carbazole (0.5 mmol, 83.6 mg)
-
Potassium hydroxide (5.0 mmol, 280.0 mg)
-
1-Nitrobenzene (10 ml)
Procedure:
-
Carbazole and potassium hydroxide are dissolved in 1-nitrobenzene.
-
The mixture is heated to obtain a clear orange solution.
-
The reaction is allowed to proceed, after which the solvent is evaporated.
-
The resulting crude product is purified to yield this compound.
The following diagram illustrates the workflow for the synthesis of this compound.
Potential Biological Activities of Related Carbazole Derivatives
While specific bioactivity data for this compound is limited in the reviewed literature, the broader class of N-substituted carbazole derivatives, including those with nitrophenyl moieties, has been investigated for various biological activities. These findings may suggest potential avenues of research for the title compound.
A review of N-substituted carbazole derivatives highlights several areas of biological interest.[4] For instance, a carbazole derivative containing a 1-carbazole-9-yl-2-(4-nitro-phenyl)-4,5-diphenyl-1H-1-yl-amino)-ethanone moiety demonstrated potent antimicrobial activity against B. subtilis, S. aureus, E. coli, and K. pneumoniae.[4] Another study found that a 5-[(9H-carbazol-9-yl)methyl]-N-[(4-nitrophenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine exhibited notable antibacterial and antifungal properties.[5] Furthermore, various carbazole derivatives have been explored for their anti-inflammatory and neuroprotective activities.[4]
The diagram below illustrates the general classes of biological activity reported for nitrophenyl-carbazole derivatives and related compounds.
Conclusion
This compound is a well-characterized compound with established physical and chemical properties and a clear synthetic pathway. While its specific biological role is an area requiring further investigation, the known activities of structurally similar compounds suggest that it may be a valuable molecule for screening in antimicrobial, anti-inflammatory, and neuroprotective assays. This guide provides a foundational dataset to support such future research endeavors.
References
- 1. This compound | C18H12N2O2 | CID 625649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 16982-76-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Allure of the Nitro Group: An In-depth Technical Guide to the Electronic Properties of Nitrophenyl-Substituted Carbazoles
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the nitro functionality onto the carbazole framework gives rise to a class of molecules with tunable and highly desirable electronic properties. This technical guide provides a comprehensive overview of the synthesis, photophysical and electrochemical characteristics, and computational analysis of nitrophenyl-substituted carbazoles. This information is critical for the rational design of novel materials for applications ranging from organic electronics to advanced sensing and therapeutics.
Synthetic Strategies: Accessing the Core Architectures
The synthesis of nitrophenyl-substituted carbazoles is primarily achieved through two robust and versatile methodologies: the Cadogan reaction and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
The Cadogan reaction offers a direct route to the carbazole core via reductive cyclization of a 2-nitrobiphenyl precursor. This method is advantageous for its tolerance of a wide range of functional groups. A typical protocol involves the deoxygenation of the nitro group using a phosphine reagent, such as triphenylphosphine, in a high-boiling solvent.
The Suzuki-Miyaura cross-coupling reaction provides a powerful tool for constructing the carbazole scaffold by forming a carbon-carbon bond between a carbazole boronic acid or ester and a nitrophenyl halide. This method offers excellent control over the substitution pattern on both the carbazole and the nitrophenyl moieties.
A generalized synthetic workflow for preparing nitrophenyl-substituted carbazoles is depicted below.
Caption: General synthetic routes to nitrophenyl-substituted carbazoles.
Photophysical Properties: Harnessing Light Absorption and Emission
The introduction of a nitrophenyl group significantly influences the photophysical properties of the carbazole core, primarily through the establishment of an intramolecular charge transfer (ICT) character. The electron-donating carbazole moiety and the electron-withdrawing nitrophenyl group create a "push-pull" system.
UV-Vis Absorption and Fluorescence Emission
Nitrophenyl-substituted carbazoles typically exhibit absorption maxima in the UV-to-visible region. The position of the absorption bands is sensitive to the substitution pattern and the solvent polarity. Similarly, their fluorescence emission is characterized by a noticeable Stokes shift, which is also influenced by the solvent environment (solvatochromism). This behavior is a hallmark of ICT, where the excited state has a more polar character than the ground state.
Table 1: Photophysical Data for Selected Nitrophenyl-Substituted Carbazoles
| Compound | Substitution Pattern | Solvent | λ_abs (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_f) |
| 9-(4-Nitrophenyl)-9H-carbazole | 9-(4-Nitrophenyl) | Dichloromethane | ~350 | ~520 | Not Reported |
| 2-Nitro-3-phenyl-9H-carbazole | 2-Nitro, 3-Phenyl | Dichloromethane | 260-410 | 400 | Not Reported |
| 3,6-Di(4-nitrophenyl)-9-hexyl-9H-carbazole | 3,6-Di(4-nitrophenyl) | Not Specified | Not Reported | 585 | Not Reported |
Note: The data presented are compiled from various sources and experimental conditions may vary.
Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra of a nitrophenyl-substituted carbazole derivative.
Materials:
-
Spectrophotometer (UV-Vis)
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Nitrophenyl-substituted carbazole sample
-
Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, toluene)
-
Reference dye for quantum yield determination (e.g., quinine sulfate in 0.1 M H₂SO₄)[1][2][3][4][5][6][7]
Procedure:
-
Sample Preparation: Prepare a stock solution of the carbazole derivative in the chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the range of 1-10 µM.
-
UV-Vis Absorption Measurement:
-
Record the absorption spectrum of the solvent as a baseline.
-
Record the absorption spectra of the diluted sample solutions. The absorbance at the excitation wavelength for fluorescence measurements should be kept below 0.1 to avoid inner filter effects.
-
-
Fluorescence Emission Measurement:
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the emission spectrum over a suitable wavelength range.
-
-
Fluorescence Quantum Yield (Φ_f) Determination (Relative Method):
-
Measure the absorbance of the reference dye at the same excitation wavelength as the sample.
-
Record the emission spectrum of the reference dye under identical experimental conditions as the sample.
-
Calculate the quantum yield using the following equation: Φ_f(sample) = Φ_f(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[1][2][3][4][5][6][7]
-
Electrochemical Properties: Probing Redox Behavior
Cyclic voltammetry (CV) is a key technique for investigating the electrochemical properties of nitrophenyl-substituted carbazoles. It provides information on the oxidation and reduction potentials, which are crucial for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
The carbazole moiety is typically associated with reversible oxidation processes, while the nitrophenyl group undergoes reduction. The position and number of nitro groups, as well as other substituents, can significantly modulate these redox potentials.
Table 2: Electrochemical Data for Selected Nitrophenyl-Substituted Carbazoles
| Compound | Substitution Pattern | Oxidation Potential (E_ox vs. Fc/Fc⁺) (V) | Reduction Potential (E_red vs. Fc/Fc⁺) (V) |
| 9-Phenylcarbazole | 9-Phenyl | ~1.28 | Not Typically Observed |
| 3,6-Dibromo-9-phenylcarbazole | 3,6-Dibromo, 9-Phenyl | ~1.53 | Not Typically Observed |
Note: The data presented are compiled from various sources and experimental conditions may vary. Ferrocene/ferrocenium (Fc/Fc⁺) is a common internal reference.[8]
Experimental Protocol: Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials of a nitrophenyl-substituted carbazole derivative.
Materials:
-
Potentiostat
-
Three-electrode cell (working electrode, e.g., glassy carbon or platinum; reference electrode, e.g., Ag/AgCl or SCE; counter electrode, e.g., platinum wire)
-
Nitrophenyl-substituted carbazole sample
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Internal reference standard (e.g., ferrocene)
Procedure:
-
Solution Preparation: Prepare a solution of the carbazole derivative (typically 1 mM) in the solvent containing the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Cyclic Voltammogram Acquisition:
-
Assemble the three-electrode cell and immerse the electrodes in the solution.
-
Scan the potential from an initial value where no faradaic current is observed towards a more positive potential to observe oxidation, and then reverse the scan to a negative potential to observe reduction.
-
Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).
-
-
Internal Referencing: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record another voltammogram to determine the Fc/Fc⁺ redox couple potential. All potentials should be reported relative to this internal standard.
Caption: Schematic of a three-electrode setup for cyclic voltammetry.
Computational Insights: Unveiling Electronic Structure
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for elucidating the electronic structure and predicting the photophysical properties of nitrophenyl-substituted carbazoles.
DFT calculations can provide optimized molecular geometries, HOMO and LUMO energy levels, and electron density distributions. TD-DFT, on the other hand, is used to predict UV-Vis absorption spectra and excited-state properties, offering insights into the nature of electronic transitions, including the ICT character.
A typical computational workflow is outlined below.
Caption: A standard workflow for computational analysis of electronic properties.
Structure-Property Relationships and Applications
The electronic properties of nitrophenyl-substituted carbazoles are intricately linked to their molecular structure. Key relationships include:
-
Position of the Nitro Group: Substitution at the 3- and 6-positions of the carbazole core generally leads to stronger ICT character compared to substitution at other positions.
-
Number of Nitro Groups: Increasing the number of nitro groups enhances the electron-accepting strength, leading to a red-shift in both absorption and emission spectra and lower reduction potentials.
-
Substitution on the Phenyl Ring: Additional substituents on the nitrophenyl ring can further fine-tune the electronic properties.
These tunable properties make nitrophenyl-substituted carbazoles promising candidates for a variety of applications:
-
Organic Light-Emitting Diodes (OLEDs): Their charge-transporting capabilities and tunable emission colors make them suitable as emitters or host materials in OLEDs.[9]
-
Fluorescent Sensors: The sensitivity of their fluorescence to the local environment can be exploited for the detection of metal ions or other analytes. The interaction with an analyte can modulate the ICT process, leading to a change in fluorescence intensity or wavelength.[8][10][11][12]
The diagram below illustrates a potential mechanism for a "turn-off" fluorescent sensor for metal ions based on a nitrophenyl-substituted carbazole.
Caption: A simplified signaling pathway for a "turn-off" fluorescent sensor.
Conclusion
Nitrophenyl-substituted carbazoles represent a versatile class of organic molecules with a rich and tunable electronic landscape. The interplay between the electron-donating carbazole core and the electron-withdrawing nitrophenyl substituent gives rise to pronounced intramolecular charge transfer characteristics, which govern their photophysical and electrochemical behavior. A thorough understanding of their synthesis, properties, and the underlying structure-property relationships, as detailed in this guide, is paramount for the continued development of advanced materials for a wide array of scientific and technological applications. The detailed experimental and computational protocols provided herein serve as a valuable resource for researchers aiming to explore and exploit the unique electronic properties of these fascinating compounds.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 3. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. agilent.com [agilent.com]
- 7. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. nbinno.com [nbinno.com]
- 10. Phenylalanine-embedded carbazole-based fluorescent 'turn-off' chemosensor for the detection of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.tau.ac.il [cris.tau.ac.il]
- 12. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
An In-depth Technical Guide on the Solubility of 9-(4-Nitrophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 9-(4-Nitrophenyl)-9H-carbazole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside available qualitative information. Additionally, potential biological signaling pathways relevant to carbazole derivatives are discussed and visualized.
Introduction to this compound
This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. The presence of the electron-withdrawing nitro group on the phenyl substituent can significantly influence its physicochemical properties, including solubility, which is a critical parameter in various applications such as drug discovery, organic electronics, and materials science.
Qualitative Solubility Data
Quantitative Solubility Data
A comprehensive search of scientific databases did not yield specific quantitative solubility data for this compound in various solvents. Therefore, the following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | Shake-Flask |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | Shake-Flask |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | Shake-Flask |
| e.g., Water | e.g., 25 | Data to be determined | Data to be determined | Shake-Flask |
| e.g., Phosphate Buffer (pH 7.4) | e.g., 37 | Data to be determined | Data to be determined | Shake-Flask |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a solid compound is the shake-flask method.[3][4] This protocol provides a reliable way to obtain the thermodynamic solubility.
4.1. Materials
-
This compound (solid)
-
Selected solvents of interest (e.g., ethanol, water, phosphate-buffered saline)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[5] It is advisable to perform preliminary experiments to determine the time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at a high speed, and the supernatant can be carefully collected.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
4.3. Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Potential Signaling Pathway Involvement
While the direct biological activity and signaling pathway engagement of this compound are not well-documented, other carbazole derivatives have shown significant biological effects. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde has been reported to exhibit antitumor functions in human melanoma cells by reactivating the p53 signaling pathway.[6] This suggests that the carbazole scaffold can be a pharmacophore for targeting cancer-related pathways.
The p53 pathway is a crucial tumor suppressor pathway that regulates cell cycle arrest, apoptosis, and DNA repair. In many cancers, this pathway is inactivated. The reactivation of p53 is a promising strategy for cancer therapy. The proposed mechanism for the related carbazole derivative involves the phosphorylation of p38-MAPK and JNK, which in turn leads to the phosphorylation and activation of p53.[6]
5.1. p53 Signaling Pathway Diagram
Caption: Potential p53 signaling pathway activated by a carbazole derivative.
Conclusion
This technical guide outlines the current knowledge on the solubility of this compound. Although quantitative data is sparse, this document provides researchers with a robust experimental framework to determine this crucial parameter. The provided protocol for the shake-flask method, along with the illustrative workflow, offers a clear path for obtaining reliable solubility data. Furthermore, the exploration of potential biological activities through pathways like p53 highlights the importance of such physicochemical characterization in the broader context of drug discovery and development.
References
- 1. 9-(4-Nitrophenylsulfonyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability of 9-(4-Nitrophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(4-Nitrophenyl)-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound that has garnered significant interest in materials science and medicinal chemistry. Its derivatives are known for their potential applications as hole-transporting materials in organic light-emitting diodes (OLEDs), photovoltaics, and as scaffolds in drug discovery. A critical parameter for the application of such materials, particularly in electronic devices, is their thermal stability. High thermal stability ensures the material's integrity and performance under the operational temperatures of these devices. This technical guide aims to provide a comprehensive overview of the thermal properties of this compound, drawing upon available data for the compound and related structures.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂N₂O₂ | [1][2][3] |
| Molecular Weight | 288.3 g/mol | [1][2] |
| Appearance | Yellow solid | [3] |
Thermal Stability Analysis
Direct experimental data on the thermal decomposition temperature (Td) or glass transition temperature (Tg) for this compound is not currently published. However, we can infer its likely high thermal stability from related compounds. For instance, the structurally similar compound, 9-(4-Nitrophenylsulfonyl)-9H-carbazole, has a reported melting point of 466 K (193 °C), indicating a relatively stable crystal lattice.[4] It is important to note that the sulfonyl group in this related compound may influence its thermal properties differently than the direct phenyl linkage in the title compound.
Generally, the thermal decomposition of such aromatic nitro compounds involves the cleavage of the C-NO₂ bond as an initial step. The stability of the carbazole moiety itself is very high, and decomposition is more likely to be initiated at the nitro-substituted phenyl ring.
Experimental Protocols
While specific experimental data for this compound is unavailable, the following are standard protocols for conducting thermal analysis on similar organic small molecules.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
A small sample of this compound (typically 5-10 mg) is placed in a ceramic or platinum pan.
-
The pan is loaded into a TGA instrument.
-
The sample is heated at a constant rate, for example, 10 °C/min, under a controlled atmosphere (typically nitrogen or air).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of the compound.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, which typically includes heating, cooling, and isothermal steps. A common heating and cooling rate is 10 °C/min.
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
The glass transition is observed as a step change in the baseline of the DSC thermogram, while melting and crystallization are observed as endothermic and exothermic peaks, respectively.
Logical Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal characterization of a novel organic compound like this compound.
Conclusion
While direct, quantitative thermal stability data for this compound is not available in the current literature, the established high thermal stability of the N-phenyl-carbazole family of compounds suggests that it is likely a thermally robust molecule. To definitively determine its thermal properties, experimental investigation using standard techniques such as TGA and DSC is required. The protocols and workflow outlined in this guide provide a clear framework for researchers to conduct such an analysis. A thorough understanding of the thermal stability of this compound is essential for its potential application in organic electronics and other fields where thermal stress is a critical factor.
References
Unveiling the Photonic Secrets: A Technical Guide to the Photophysical Properties of Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives have emerged as a versatile and powerful class of organic compounds, leaving a significant footprint in materials science, organic electronics, and medicinal chemistry. Their unique electronic structure, characterized by a planar, electron-rich aromatic core, endows them with a fascinating array of photophysical properties. This technical guide provides an in-depth exploration of these properties, offering a comprehensive resource for researchers and professionals working with carbazole-based molecules. We delve into the core photophysical parameters, detail the experimental protocols for their characterization, and visualize the underlying processes that govern their behavior.
Core Photophysical Properties of Carbazole Derivatives
The utility of carbazole derivatives in applications such as Organic Light-Emitting Diodes (OLEDs), solar cells, and fluorescent probes is intrinsically linked to their photophysical characteristics. These properties are highly tunable through synthetic modifications of the carbazole core, allowing for the rational design of molecules with tailored absorption, emission, and charge-transport capabilities.
Data Presentation
The following tables summarize key quantitative photophysical data for a selection of carbazole derivatives, categorized by their primary application. This allows for a comparative analysis of their performance metrics.
Table 1: Photophysical Properties of Carbazole Derivatives for Organic Light-Emitting Diodes (OLEDs)
| Compound/Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Photoluminescence Quantum Yield (PLQY, Φ_F) | HOMO (eV) | LUMO (eV) | Application Notes | Reference |
| BCzB-PPI | 300-350 | 450 (in THF) | 0.962 | -5.86 | -2.78 | Deep-blue emitter for non-doped OLEDs.[1] | [1] |
| MoCzB-PPI | 300-350 | 465 (in THF) | 0.922 | -5.75 | -2.74 | Blue emitter for non-doped OLEDs.[1] | [1] |
| IDC-PA | Not Specified | 450 (in DCM) | 0.84 | Not Specified | Not Specified | Deep-blue fluorescent emitter.[2][3] | [2][3] |
| IDC-Py | Not Specified | 439 (in DCM) | 0.78 | Not Specified | Not Specified | Deep-blue fluorescent emitter.[2][3] | [2][3] |
| H1 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Host material for green and blue PhOLEDs.[4] | [4] |
| H2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Host material for green and blue PhOLEDs, showing better performance than H1.[4] | [4] |
| Cz-OMeDPA | ~373 | Not Specified | Not Specified | Not Specified | Not Specified | Hole-Transporting Material (HTM) for Perovskite Solar Cells, also applicable to OLEDs. | [5] |
| 2Cz-OMeDPA | ~373 | Not Specified | Not Specified | Not Specified | Not Specified | Hole-Transporting Material (HTM) for Perovskite Solar Cells, also applicable to OLEDs. | [5] |
Table 2: Photophysical Properties of Carbazole Derivatives for Solar Cells
| Compound/Derivative | Absorption Max (λ_abs, nm) | HOMO (eV) | LUMO (eV) | Band Gap (E_g, eV) | Application Notes | Reference |
| Carbazole-H | Not Specified | -5.88 | -1.25 | 4.63 | Dye sensitizer for DSSCs.[6] | [6] |
| Carbazole-OH | Not Specified | -5.95 | -1.34 | 4.60 | Dye sensitizer for DSSCs.[6] | [6] |
| Carbazole-SH | Not Specified | -6.06 | -1.33 | 4.72 | Dye sensitizer for DSSCs.[6] | [6] |
| Carbazole-CH3 | Not Specified | -5.75 | -1.25 | 4.50 | Dye sensitizer for DSSCs with the highest light-absorption capacity in the series.[6] | [6] |
| D1-D9 (D-A-D Monomers) | Not Specified | -5.2 to -5.8 (ideal range) | ~3.75-4.0 (ideal range) | 1.2-1.9 (desirable range) | Theoretical study of electron donors for polymer solar cells.[7] | [7] |
| CT_NC5 | Not Specified | Not Specified | -1.81 | Not Specified | Promising sensitizer for Dye Sensitized Solar Cells (DSSC).[8] | [8] |
Table 3: Photophysical Properties of Carbazole-Based Fluorescent Probes
| Compound/Derivative | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Analyte Detected | Key Feature | Reference |
| HCB-CNO (designed) | Not Specified | Not Specified | 0.485 | Hypochlorite (in mitochondria) | Large two-photon absorption cross-section (467 GM).[9] | [9] |
| FP2 | 367 | 460 | Not Specified | Zn²⁺ | Strong blue fluorescence.[10] | [10] |
| CBM | 365 (for imaging) | 535 | Not Specified | Cu²⁺ | Colorimetric and fluorescent probe.[11] | [11] |
| HCH | Not Specified | Not Specified | Not Specified | ClO⁻ | Water-soluble two-photon fluorescent probe.[12] | [12] |
| HCM | Not Specified | Not Specified | Not Specified | ClO⁻ | Water-soluble two-photon fluorescent probe.[12] | [12] |
Experimental Protocols
Accurate and reproducible characterization of photophysical properties is paramount for the development and application of carbazole derivatives. This section provides detailed methodologies for key experiments.
UV-Visible (UV-Vis) Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε), which relates to the probability of electronic transitions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the carbazole derivative in a suitable spectroscopic grade solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or cyclohexane) at a concentration of approximately 1 x 10⁻³ M.
-
From the stock solution, prepare a series of dilutions to a final concentration range of 1 x 10⁻⁶ to 1 x 10⁻⁵ M. The final absorbance should ideally be in the range of 0.1 to 1.0 to ensure linearity according to the Beer-Lambert law.[13][14]
-
Use a quartz cuvette with a 1 cm path length for all measurements.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (typically 200-800 nm).
-
The wavelength of maximum absorbance (λ_abs) is identified from the peak of the spectrum.
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra, including the wavelength of maximum emission (λ_em), and the fluorescence quantum yield (Φ_F).
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the carbazole derivative in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[15]
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of shorter wavelengths.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption and scan the emission monochromator over a range of longer wavelengths. The peak of this spectrum gives the λ_em.
-
Quantum Yield (Relative Method):
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample. 9,10-diphenylanthracene in cyclohexane (Φ_F = 0.90) is a common standard.[16]
-
Prepare a series of solutions of both the standard and the sample with absorbances at the excitation wavelength ranging from 0.02 to 0.1.[15]
-
Measure the absorbance and the integrated fluorescence intensity (area under the emission curve) for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
The quantum yield of the sample (Φ_X) is calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ_ST is the quantum yield of the standard, Grad are the gradients of the linear plots, and η are the refractive indices of the solvents.[15][17]
-
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
Objective: To measure the fluorescence lifetime (τ_F), which is the average time a molecule spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation:
-
Measurement Procedure:
-
The sample is excited by a high-repetition-rate pulsed laser.
-
The detector registers the arrival time of the first emitted photon after each excitation pulse.
-
The timing electronics measure the time delay between the excitation pulse and the detected photon.
-
This process is repeated millions of times, and the data is compiled into a histogram of photon counts versus time. This histogram represents the fluorescence decay curve.
-
An instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) to account for the temporal spread of the instrument.[20][21]
-
-
Data Analysis:
-
The fluorescence decay curve is analyzed by fitting it to a multi-exponential decay model, convoluted with the IRF. The fluorescence lifetime (τ_F) is extracted from this fit.
-
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of the carbazole derivative, which are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
Methodology:
-
Experimental Setup:
-
A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[22][23]
-
The experiment is performed in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆).[22][23]
-
The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[22]
-
-
Measurement Procedure:
-
A solution of the carbazole derivative (typically 1-5 mM) in the electrolyte solution is prepared.
-
The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).
-
The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.
-
-
Data Analysis:
-
The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.
-
The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (assuming its energy level is -4.8 eV relative to the vacuum level):
-
E_HOMO = - (E_ox - E_Fc/Fc⁺ + 4.8) eV
-
E_LUMO = - (E_red - E_Fc/Fc⁺ + 4.8) eV
-
-
Mandatory Visualizations
Diagrams created using the DOT language to illustrate key concepts and workflows.
Intramolecular Charge Transfer (ICT) Mechanism
A fundamental process in many donor-acceptor carbazole derivatives is Intramolecular Charge Transfer (ICT). Upon photoexcitation, an electron is promoted from the electron-donating carbazole moiety (Donor) to the electron-accepting group (Acceptor), leading to a charge-separated excited state. This process significantly influences the emission properties, often resulting in a large Stokes shift and solvent-dependent emission.[24][25][26]
Caption: Intramolecular Charge Transfer (ICT) process in a donor-acceptor carbazole derivative.
Experimental Workflow for Characterizing New Carbazole Derivatives
The characterization of a novel carbazole derivative follows a logical progression of experiments to elucidate its structural and photophysical properties. This workflow ensures a comprehensive understanding of the new molecule's potential for various applications.
Caption: A typical experimental workflow for the characterization of new carbazole derivatives.
This in-depth guide provides a foundational understanding of the photophysical properties of carbazole derivatives, equipping researchers and professionals with the knowledge to effectively synthesize, characterize, and apply these versatile molecules in their respective fields. The combination of quantitative data, detailed experimental protocols, and clear visualizations aims to facilitate innovation and accelerate the development of next-generation materials and technologies based on the remarkable carbazole scaffold.
References
- 1. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jnsam.com [jnsam.com]
- 7. Studies of New 2,7‐Carbazole (CB) Based Donor‐Acceptor‐Donor (D‐A‐D) Monomers as Possible Electron Donors in Polymer Solar Cells by DFT and TD‐DFT Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Analyzing the Effect of Substituents on the Photophysical Properties of Carbazole-Based Two-Photon Fluorescent Probes for Hypochlorite in Mitochondria - Beijing Institute of Technology [pure.bit.edu.cn]
- 10. Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn2+ Based on Pyrano[3,2-c] Carbazole [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 13. ossila.com [ossila.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.uci.edu [chem.uci.edu]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. usherbrooke.ca [usherbrooke.ca]
- 19. photonics.com [photonics.com]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. researchgate.net [researchgate.net]
- 22. iieta.org [iieta.org]
- 23. The Eurasia Proceedings of Science Technology Engineering and Mathematics » Submission » Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design [epstem.net]
- 24. Twisted intramolecular charge transfer in a carbazole-based chromophore: the stable [(4-N-carbazolyl)-2,3,5,6-tetrachlorophenyl]bis(2,3,5,6-tetrachlorophenyl)methyl radical - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Intramolecular through-space versus through-bond charge transfer in new donor-carbazole-acceptor type luminophores - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC04884A [pubs.rsc.org]
- 26. Self-assembly and Luminescence Properties of Intramolecular Charge Transfer Compound of Carbazole Derivatives [yyhx.ciac.jl.cn]
An In-depth Technical Guide to 9-(4-Nitrophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 9-(4-Nitrophenyl)-9H-carbazole, a heterocyclic aromatic compound of interest in materials science and medicinal chemistry. This document summarizes key literature findings, presenting quantitative data in structured tables and detailing experimental protocols for its synthesis and characterization.
Core Compound Properties
This compound is a derivative of carbazole, a tricyclic aromatic compound with two benzene rings fused to a central nitrogen-containing five-membered ring. The addition of a 4-nitrophenyl group at the 9-position of the carbazole core significantly influences its electronic and steric properties, making it a subject of research for various applications.
Physicochemical and Spectroscopic Data
The fundamental physicochemical and spectroscopic characteristics of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 288.30 g/mol | --INVALID-LINK-- |
| Melting Point | 210.3–211.2 °C (483.3–484.2 K) | [Acta Cryst. (2005). E61, o3073–o3075][1] |
| Appearance | Yellow, block-shaped crystals | [Acta Cryst. (2005). E61, o3073–o3075][1] |
| ¹H NMR (CDCl₃, ppm) | 8.48 (d), 7.35 (t), additional multiplets between 7.3-8.2 | [Acta Cryst. (2005). E61, o3073–o3075][1] |
| Mass Spectrometry | m/z Top Peak: 288, 2nd Highest: 241, 3rd Highest: 242 (GC-MS) | --INVALID-LINK-- |
Crystal Structure
The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are detailed in the table below.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [Acta Cryst. (2005). E61, o3073–o3075][1] |
| Space Group | P2₁/c | [Acta Cryst. (2005). E61, o3073–o3075][1] |
| Unit Cell Dimensions | a = 8.356(2) Å, b = 21.620(5) Å, c = 8.153(2) Å, β = 105.592(4)° | [Acta Cryst. (2005). E61, o3073–o3075][1] |
| Volume | 1418.7(6) ų | [Acta Cryst. (2005). E61, o3073–o3075][1] |
| Dihedral Angle | 53.08 (4)° (between carbazole and nitrobenzene rings) | [Acta Cryst. (2005). E61, o3073–o3075][1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods, with the Ullmann condensation being a prominent route.
Ullmann Condensation for Synthesis
A reported method involves the reaction of carbazole with 1-nitrobenzene in the presence of a base.[1]
Experimental Protocol:
-
Reactants: Carbazole (0.5 mmol, 83.6 mg) and potassium hydroxide (5.0 mmol, 280.0 mg) are dissolved in 1-nitrobenzene (10 ml).
-
Reaction: The mixture is stirred, resulting in a clear orange solution.
-
Crystallization: The solution is left undisturbed in the air for 8 days, allowing for the slow evaporation of the solvent and the formation of yellow, block-shaped crystals of this compound.
-
Purification: The crystals are washed with light petroleum and dried under vacuum.
-
Yield: 85.8%
Caption: Ullmann condensation workflow for the synthesis of this compound.
Potential Applications
While specific application data for this compound is limited, the broader class of carbazole derivatives has shown significant promise in materials science and medicinal chemistry.
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are widely utilized as host materials in the emissive layer of OLEDs due to their excellent hole-transporting properties and high thermal stability. The general workflow for fabricating a solution-processed OLED using a carbazole-based emissive material is outlined below.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 9-(4-Nitrophenyl)-9H-carbazole from Carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 9-(4-Nitrophenyl)-9H-carbazole, a valuable building block in medicinal chemistry and materials science. The featured protocol is based on a modified Ullmann condensation, a reliable and efficient method for N-arylation. This application note includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow, designed to be a practical resource for laboratory work.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds, widely recognized for their broad spectrum of biological activities and unique photophysical properties. The N-arylation of carbazole, particularly with electron-withdrawing groups like a nitrophenyl moiety, can significantly modulate its electronic properties, leading to applications in the development of novel therapeutic agents and advanced organic electronic materials. The synthesis of this compound is a key step in the elaboration of more complex molecular architectures. The protocol detailed herein describes a robust and high-yielding synthesis from readily available starting materials.
Synthesis of this compound
The synthesis of this compound is achieved through the N-arylation of carbazole with a suitable 4-nitrophenylating agent. A common and effective method is the Ullmann condensation, which involves the copper-catalyzed reaction of an amine with an aryl halide. In the protocol presented here, a variation of this method is employed, reacting carbazole with 1-nitrobenzene in the presence of a strong base.
Reaction Scheme:
Carbazole reacts with 1-nitrobenzene in the presence of potassium hydroxide under reflux conditions to yield this compound.
Experimental Workflow
The following diagram illustrates the key stages in the synthesis, workup, and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis described by Chen et al. in Acta Crystallographica Section E, 2005.[1]
Materials:
-
Carbazole (83.6 mg, 0.5 mmol)
-
Potassium hydroxide (280.0 mg, 5.0 mmol)
-
1-Nitrobenzene (10 ml)
-
Light petroleum
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine carbazole (83.6 mg, 0.5 mmol) and potassium hydroxide (280.0 mg, 5.0 mmol).
-
Solvent Addition: Add 10 ml of 1-nitrobenzene to the flask.
-
Reaction: Heat the mixture to reflux and stir vigorously for 2 hours. The reaction mixture will turn into a clear orange solution.
-
Crystallization: After 2 hours, remove the heat source and allow the solution to stand in the air for an extended period (e.g., 8 days) to facilitate the slow evaporation of the solvent and the formation of yellow, block-shaped crystals.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the collected crystals with light petroleum to remove any residual impurities.
-
Drying: Dry the purified product in a vacuum oven.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 85.8% | [1] |
| Melting Point | 483.3–484.2 K (210.15-211.05 °C) | [1] |
| Molecular Formula | C₁₈H₁₂N₂O₂ | |
| Molecular Weight | 288.30 g/mol | |
| ¹H NMR (CDCl₃, ppm) | 8.48 (d, J= 8.7 Hz, 2H), 8.15 (d, J= 7.8 Hz, 2H), 7.75 (d, J= 8.7 Hz, 2H), 7.50 (m, 4H), 7.35 (t, J= 6.6 Hz, 2H) | [1] |
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the compound, with characteristic shifts for the aromatic protons and carbons of the carbazole and nitrophenyl moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the nitro group (strong absorptions around 1520 and 1340 cm⁻¹) and the aromatic C-H and C=C bonds.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity of the synthesized compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound is a direct N-arylation reaction. The logical relationship between the reactants and the product is straightforward, as depicted below.
References
Application Notes and Protocols for the Synthesis of 9-(4-Nitrophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(4-Nitrophenyl)-9H-carbazole is a versatile organic compound featuring a carbazole core functionalized with a nitrophenyl group. The carbazole moiety is a well-known electron-donating system with excellent hole-transporting properties, making it a valuable building block in the development of organic electronic materials. Its derivatives are widely utilized in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the electron-withdrawing nitro group on the phenyl ring introduces unique photophysical and electrochemical characteristics, making this compound a subject of interest in materials science and medicinal chemistry. This document provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction.
Reaction Principle
The synthesis of this compound can be achieved through the N-arylation of carbazole. This protocol details a method based on the reaction of carbazole with an activated aryl halide, such as 1-fluoro-4-nitrobenzene, in the presence of a base. The electron-withdrawing nitro group activates the aryl halide towards nucleophilic attack by the deprotonated carbazole nitrogen. This method, a variation of the Ullmann condensation or a direct nucleophilic aromatic substitution, provides a straightforward route to the desired product.
Experimental Protocol
Materials and Reagents:
-
Carbazole
-
1-Fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene)
-
Potassium Hydroxide (KOH)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Methanol
-
Deionized Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add carbazole (e.g., 1.67 g, 10 mmol) and potassium hydroxide (e.g., 0.84 g, 15 mmol).
-
Solvent Addition: Add 40 mL of dimethylformamide (DMF) to the flask.
-
Deprotonation: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the carbazole nitrogen, forming the potassium salt of carbazole.
-
Addition of Aryl Halide: To the stirred suspension, add 1-fluoro-4-nitrobenzene (e.g., 1.41 g, 10 mmol) dropwise.
-
Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Precipitation and Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash the solid with deionized water followed by cold methanol to remove unreacted starting materials and inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to yield pure this compound as a yellow solid.[1]
-
Drying: Dry the purified product in a vacuum oven at 60 °C for 12 hours.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the synthesis of this compound as reported in the literature.
| Parameter | Value | Reference |
| Yield | 85.8% | [1] |
| Melting Point | 210.15 - 211.05 °C (483.3 - 484.2 K) | [1] |
| Molecular Formula | C₁₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 288.30 g/mol | [1] |
| ¹H NMR (CDCl₃, ppm) | δ 8.48 (d, J=8.7 Hz, 2H), 8.15 (d, J=7.8 Hz, 2H), 7.80-7.70 (m, 2H), 7.50-7.40 (m, 4H), 7.35 (t, J=6.6 Hz, 2H) | [1] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Organic Light Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction to OLED Technology
Organic Light Emitting Diodes (OLEDs) are a class of solid-state lighting technology that utilizes organic compounds to emit light in response to an electric current.[1] Unlike conventional LEDs, OLEDs can be fabricated on flexible and transparent substrates, opening up possibilities for novel applications in displays, lighting, and biomedical fields.[2] The performance of an OLED is critically dependent on the properties of the organic materials used and the architecture of the device.[3] These notes provide an overview of the key materials, fabrication protocols, and characterization techniques used in the development of high-performance OLEDs.
Core Principles of OLED Operation
An OLED is a multilayer device typically consisting of a substrate, an anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode.[1] When a voltage is applied across the device, the anode injects holes and the cathode injects electrons into the organic layers. These charge carriers migrate towards the emissive layer, where they recombine to form excitons. The radiative decay of these excitons results in the emission of light.[1]
The efficiency of an OLED is governed by the balance of charge injection and transport, the photoluminescence quantum yield of the emissive material, and the light out-coupling efficiency.[4][5] Modern OLEDs utilize different types of emissive materials to enhance efficiency, including fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescent (TADF) emitters.[1][6] Phosphorescent and TADF materials can, in principle, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, a significant advantage over conventional fluorescent materials which are limited to 25% internal quantum efficiency.[7]
Data Presentation: Performance of Key Organic Materials
The selection of appropriate organic materials for each layer is crucial for achieving high-performance OLEDs. The following tables summarize the key performance metrics for representative materials used in the hole transport, electron transport, and emissive layers.
Table 1: Performance of Common Hole Transport Materials (HTMs)
| Material Abbreviation | Chemical Name | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) | Tg (°C) |
| NPB | N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine | -5.4 | -2.4 | ~10-4 | 96 |
| TAPC | 1,1-bis((di-4-tolylamino)phenyl)cyclohexane | -5.5 | -2.0 | ~10-2 | 145 |
| α-NPD | N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine | -5.5 | -2.4 | ~10-4 | 96 |
| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine | -5.7 | -2.4 | ~10-3 | 151 |
Table 2: Performance of Common Electron Transport Materials (ETMs)
| Material Abbreviation | Chemical Name | HOMO (eV) | LUMO (eV) | Electron Mobility (cm²/Vs) | Tg (°C) |
| Alq3 | Tris(8-hydroxyquinolinato)aluminium | -5.7 | -3.0 | ~10-6 | 175 |
| TPBi | 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene | -6.2 | -2.7 | ~10-6 | 162 |
| BCP | 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline | -6.5 | -3.0 | ~10-4 | 83 |
| Bphen | 4,7-Diphenyl-1,10-phenanthroline | -6.4 | -3.0 | ~10-4 | 87 |
Table 3: Performance of Representative Emissive Materials (Emitters)
| Emitter Type | Material Abbreviation | Host Material | Emission Color | Max EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| Phosphorescent | Ir(ppy)3 | CBP | Green | ~20 | ~70 | ~65 |
| Phosphorescent | FIrpic | mCBP | Blue | ~18.5 | ~35 | ~26 |
| TADF | 4CzIPN | CBP | Green | >19 | ~60 | ~55 |
| TADF | DMAC-DPS | CBP | Blue | ~19.5 | ~30 | ~25 |
| Fluorescent | Alq3 | - | Green | ~5 | ~10 | ~8 |
Experimental Protocols
Protocol 1: Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of a simple multilayer OLED using spin-coating, a common solution-based deposition technique.
1. Substrate Cleaning: a. Prepare a cleaning solution of deionized water, acetone, and isopropyl alcohol (1:1:1 ratio). b. Place the pre-patterned Indium Tin Oxide (ITO) coated glass substrates in a substrate holder. c. Sonicate the substrates sequentially in the cleaning solution for 15 minutes each. d. Dry the substrates with a stream of high-purity nitrogen gas. e. Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and remove any organic residues.
2. Hole Injection Layer (HIL) Deposition: a. Prepare a filtered solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). b. Dispense the PEDOT:PSS solution onto the center of the ITO substrate. c. Spin-coat the substrate at 3000 rpm for 60 seconds to achieve a uniform film. d. Anneal the substrate on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox to remove residual solvent.[8]
3. Emissive Layer (EML) Deposition: a. Prepare a solution of the emissive material (e.g., a polymer emitter or a host-dopant blend) in a suitable organic solvent (e.g., toluene or chlorobenzene). b. Filter the solution through a 0.2 µm PTFE filter. c. Transfer the substrate into a nitrogen-filled glovebox. d. Spin-coat the emissive layer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. e. Anneal the substrate at 80°C for 10 minutes inside the glovebox.[9]
4. Cathode Deposition: a. Transfer the substrate into a high-vacuum thermal evaporator (<10-6 Torr). b. Deposit a layer of Lithium Fluoride (LiF) at a rate of 0.1 Å/s to a thickness of 1 nm. c. Deposit a layer of Aluminum (Al) at a rate of 1-2 Å/s to a thickness of 100 nm.[8]
5. Encapsulation: a. In a nitrogen-filled glovebox, apply a UV-curable epoxy around the active area of the device. b. Place a clean glass slide on top of the epoxy to encapsulate the device. c. Cure the epoxy by exposing it to UV light for a specified duration.
Protocol 2: Fabrication of an OLED via Vacuum Thermal Evaporation
This protocol details the fabrication of an OLED using vacuum thermal evaporation for all organic and metal layers.
1. Substrate Preparation: a. Follow the substrate cleaning procedure as described in Protocol 1 (steps 1a-1e).
2. Organic Layer Deposition: a. Place the cleaned ITO substrate in a substrate holder inside a high-vacuum thermal evaporator. b. Load the organic materials (HIL, HTL, EML host and dopant, ETL, EIL materials) into separate evaporation sources (e.g., tungsten boats or crucibles). c. Evacuate the chamber to a pressure below 10-6 Torr. d. Sequentially deposit the organic layers by resistively heating the sources. Typical deposition rates for organic materials are 0.5-2 Å/s. A common device structure could be: i. HIL: e.g., HAT-CN (10 nm) ii. HTL: e.g., NPB (40 nm) iii. EML: e.g., CBP doped with Ir(ppy)3 (20 nm, 6% doping concentration) iv. ETL: e.g., TPBi (30 nm) v. EIL: e.g., LiF (1 nm)
3. Cathode Deposition: a. Without breaking the vacuum, deposit the Aluminum (Al) cathode at a rate of 1-2 Å/s to a thickness of 100 nm.
4. Encapsulation: a. Remove the fabricated device from the evaporator and transfer it to a nitrogen-filled glovebox for encapsulation as described in Protocol 1 (steps 5a-5c).
Protocol 3: Characterization of OLED Devices
This protocol outlines the standard procedures for evaluating the performance of fabricated OLEDs.
1. Current-Voltage-Luminance (J-V-L) Measurement: a. Connect the OLED to a source measure unit (SMU) and a calibrated photodetector or spectroradiometer. b. Apply a forward voltage sweep to the device, typically from 0 V to 10 V, in defined steps. c. At each voltage step, simultaneously record the current flowing through the device and the luminance (in cd/m²). d. Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V).
2. External Quantum Efficiency (EQE) Measurement: a. The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.[10] b. For an accurate measurement, place the OLED in an integrating sphere connected to a calibrated spectrometer.[2] c. Apply a known current to the device and measure the total optical power and the electroluminescence spectrum. d. The number of injected electrons per second is calculated from the current (I) and the elementary charge (e): Nelectrons = I / e. e. The number of emitted photons per second is calculated by integrating the spectral photon flux over all wavelengths. f. The EQE is then calculated as: EQE (%) = (Number of emitted photons / Number of injected electrons) x 100.[11] g. Alternatively, if an integrating sphere is not available, the EQE can be estimated from the luminance and the electroluminescence spectrum, assuming a Lambertian emission profile.[11]
3. Lifetime Measurement: a. The operational lifetime of an OLED is typically defined as the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50 for 50% decay).[1] b. Drive the device at a constant current density that corresponds to a specific initial luminance (e.g., 1000 cd/m²). c. Monitor the luminance of the device over time in a controlled environment (temperature and humidity). d. Plot the normalized luminance as a function of time to determine the lifetime.
Mandatory Visualizations
Caption: A schematic diagram of a typical multi-layer OLED device structure.
Caption: A streamlined workflow for the fabrication and characterization of OLED devices.
Caption: An energy level diagram illustrating the operational principle of an OLED.
References
- 1. Approaches for Long Lifetime Organic Light Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ossila.com [ossila.com]
- 10. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 9-(4-Nitrophenyl)-9H-carbazole in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a representative guide based on the known properties of 9-(4-Nitrophenyl)-9H-carbazole and the typical performance of structurally similar carbazole derivatives in organic solar cells. To date, specific literature detailing the performance of this exact molecule in organic photovoltaic devices is not available. The presented data is hypothetical and intended to provide a framework for potential research and development.
Introduction
Carbazole derivatives are a prominent class of organic materials utilized in optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics make them suitable candidates for various roles within photovoltaic devices, such as donor materials, hole-transporting layers (HTLs), or as building blocks in more complex molecular structures.
This compound is a derivative featuring a carbazole core functionalized with an electron-withdrawing nitrophenyl group. This substitution can influence the electronic properties of the carbazole moiety, potentially lowering the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Such tuning is critical for optimizing the energy level alignment in an organic solar cell to facilitate efficient charge separation and transport. While carbazole-based polymers and small molecules have shown power conversion efficiencies (PCEs) ranging from 5% to over 19% in various device architectures, the specific performance of this compound has yet to be reported.[1][2]
This document provides a hypothetical application framework for investigating this compound as a hole-transporting material in a conventional bulk heterojunction (BHJ) organic solar cell.
Hypothetical Performance Data
The following table summarizes the projected performance of a hypothetical organic solar cell with the device structure: ITO / PEDOT:PSS / P3HT:[PCBM]:this compound / Ca / Al. In this scenario, this compound is incorporated as a tertiary component in the active layer to potentially improve hole extraction and morphology. The data is extrapolated from performance metrics of similar carbazole-based additives in P3HT:PCBM systems.
| Device Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| P3HT:PCBM (Control) | 0.60 | 10.5 | 65 | 4.1 |
| P3HT:PCBM with this compound (5 wt%) | 0.62 | 11.2 | 68 | 4.7 |
Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency.
Experimental Protocols
This section details the experimental protocols for the synthesis of this compound and the fabrication and characterization of a hypothetical organic solar cell incorporating this material.
1. Synthesis of this compound
A plausible synthesis method for this compound is the Ullmann condensation, a common reaction for N-arylation of carbazoles.
-
Materials: Carbazole, 1-iodo-4-nitrobenzene, copper(I) iodide (CuI), potassium carbonate (K₂CO₃), 1,10-phenanthroline, and toluene.
-
Procedure:
-
In a round-bottom flask, combine carbazole (1.0 eq), 1-iodo-4-nitrobenzene (1.2 eq), CuI (0.1 eq), K₂CO₃ (2.0 eq), and 1,10-phenanthroline (0.2 eq).
-
Add anhydrous toluene to the flask and reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Recrystallize the purified product from a suitable solvent system to obtain pure this compound.
-
2. Fabrication of Bulk Heterojunction Organic Solar Cells
This protocol describes the fabrication of a conventional BHJ solar cell.
-
Device Structure: ITO / PEDOT:PSS / Active Layer / Ca / Al
-
Materials:
-
Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in a solution of detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 60 seconds.
-
Anneal the substrates at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Preparation and Deposition:
-
Prepare a stock solution of P3HT:PCBM (1:0.8 weight ratio) in chlorobenzene at a total concentration of 20 mg/mL.
-
Prepare a separate stock solution of this compound in chlorobenzene (10 mg/mL).
-
Create the final active layer solution by blending the P3HT:PCBM stock solution with the this compound stock solution to achieve the desired weight percentage (e.g., 5 wt%).
-
Stir the solution overnight at 50°C in the glovebox.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.
-
Slowly dry the film in a covered petri dish for 1 hour.
-
Anneal the substrates at 110°C for 10 minutes.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a 20 nm layer of calcium (Ca) followed by a 100 nm layer of aluminum (Al) at a pressure below 10⁻⁶ Torr.
-
-
Device Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy resin and a glass coverslip to prevent degradation from air and moisture.
-
-
3. Device Characterization
-
Current Density-Voltage (J-V) Measurements:
-
Use a solar simulator with an AM 1.5G spectrum at an intensity of 100 mW/cm².
-
Measure the J-V characteristics using a source meter.
-
Extract the key performance parameters: Voc, Jsc, FF, and PCE.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Use a dedicated EQE system with a monochromatic light source and a lock-in amplifier.
-
Measure the EQE spectrum to determine the contribution of different wavelengths to the photocurrent.
-
Visualizations
Below are diagrams illustrating the experimental workflow and the proposed energy level diagram for the hypothetical organic solar cell.
Caption: Experimental workflow for the fabrication and characterization of the organic solar cell.
Caption: Proposed energy level diagram of the hypothetical organic solar cell.
References
Application Notes and Protocols: 9-(4-Nitrophenyl)-9H-carbazole as a Hole-Transporting Material
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carbazole and its derivatives are a cornerstone class of materials in the field of organic electronics, widely recognized for their excellent hole-transporting properties.[1] Their rigid, planar structure and electron-donating nitrogen atom facilitate efficient charge mobility and provide high thermal stability, making them ideal candidates for Hole-Transporting Layers (HTLs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. The molecule 9-(4-Nitrophenyl)-9H-carbazole (C₁₈H₁₂N₂O₂) represents a classic donor-acceptor (D-A) architecture, where the carbazole moiety acts as the electron donor and the nitrophenyl group serves as the electron acceptor. This structure is designed to influence the material's frontier molecular orbitals (HOMO/LUMO levels) and enhance charge transport characteristics.
Physicochemical and Structural Data
The fundamental properties of this compound have been characterized primarily through crystallographic studies.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 288.30 g/mol | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| a (Å) | 8.356 (2) | [1] |
| b (Å) | 21.620 (5) | [1] |
| c (Å) | 8.153 (2) | [1] |
| β (°) | 108.63 (3) | [1] |
| Volume (ų) | 1418.7 (6) | [1] |
| Dihedral Angle¹ | 53.08 (4)° | [1] |
¹Dihedral angle between the carbazole ring system and the nitrobenzene ring.
Table 2: Optoelectronic Properties of Representative Carbazole-Based Hole-Transporting Materials Note: Data for this compound is not available. The following table provides values for other relevant carbazole derivatives to serve as a benchmark.
| Compound | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) | Device Application |
| PVK (Poly(9-vinylcarbazole)) | -5.9 | - | - | OLED Host[2] |
| CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | -6.0 | -2.9 | 2 x 10⁻⁴ | OLED Host |
| TCTA (4,4',4''-Tris(carbazol-9-yl)triphenylamine) | -5.7 | -2.4 | 1 x 10⁻³ | OLED HTL |
| mCP (1,3-Bis(N-carbazolyl)benzene) | -6.2 | -2.4 | 5 x 10⁻⁵ | OLED Host |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the Ullmann condensation reaction described by Chen et al.[1]
Materials:
-
Carbazole (2.0 mmol)
-
1-Bromo-4-nitrobenzene (2.0 mmol)
-
Potassium carbonate (K₂CO₃, 4.0 mmol)
-
Copper(I) iodide (CuI, catalytic amount)
-
1-Nitrobenzene (solvent, ~10 mL)
-
Nitrogen (N₂) gas supply
-
Standard glassware for reflux and extraction
Procedure:
-
Combine carbazole, 1-bromo-4-nitrobenzene, potassium carbonate, and a catalytic amount of CuI in a round-bottom flask equipped with a reflux condenser.
-
Add approximately 10 mL of 1-nitrobenzene to the flask to act as the solvent.
-
Flush the system with nitrogen gas for 10-15 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 180°C under a nitrogen atmosphere.
-
Maintain the temperature and stir the reaction for 10 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂) and wash with water to remove inorganic salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., a mixture of dichloromethane and light petroleum) to yield the final product as yellow crystals.[1]
References
Application Notes and Protocols for the Electropolymerization of 9-(4-Nitrophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electropolymerization of 9-(4-nitrophenyl)-9H-carbazole. The resulting polymer, poly(this compound), exhibits interesting electrochemical and optical properties due to the presence of the electron-withdrawing nitro group, making it a candidate for various applications, including electrochromic devices and sensors.
Introduction
Carbazole-based polymers are a well-studied class of conducting polymers known for their good environmental stability, photoconductivity, and electrochromic properties. The functionalization of the carbazole monomer allows for the tuning of the resulting polymer's properties. The introduction of a 4-nitrophenyl group at the 9-position of the carbazole moiety significantly influences its electronic characteristics. The strong electron-withdrawing nature of the nitro group is expected to increase the oxidation potential of the monomer compared to unsubstituted carbazole.
The electropolymerization of this compound proceeds via an oxidative coupling mechanism, where the monomer units are linked primarily through the 3 and 6 positions of the carbazole ring to form a conjugated polymer film on the electrode surface. This process allows for the direct and controlled deposition of the polymer film, making it an attractive method for device fabrication.
Potential Applications
The unique properties of poly(this compound) suggest its use in several advanced applications:
-
Electrochromic Devices: The polymer is expected to exhibit distinct color changes upon electrochemical oxidation and reduction, making it suitable for applications in smart windows, displays, and electronic paper. The presence of the nitro group can lead to multi-color electrochromism.[1][2]
-
Sensors: The conjugated polymer backbone and the presence of the nitro group can facilitate interactions with various analytes, enabling its use as the active material in chemical sensors.
-
Organic Electronics: Like many polycarbazoles, this polymer may possess hole-transporting properties, making it a potential component in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.[3][4]
-
Rechargeable Batteries: Carbazole-based polymers have been explored as materials for rechargeable batteries.[5]
Experimental Protocols
This section provides a detailed protocol for the electropolymerization of this compound. The parameters are based on established procedures for structurally similar carbazole derivatives.[2]
Materials and Equipment
Table 1: Materials Required for Electropolymerization
| Material | Purity/Grade | Supplier (Example) |
| This compound | >98% | Sigma-Aldrich |
| Acetonitrile (CH₃CN) | Anhydrous | Sigma-Aldrich |
| Tetrabutylammonium perchlorate (TBAP) | Electrochemical Grade | Sigma-Aldrich |
| Indium Tin Oxide (ITO) coated glass slides | Resistivity < 10 Ω/sq | Sigma-Aldrich |
| Platinum wire or foil | 99.99% | Sigma-Aldrich |
| Ag/AgCl reference electrode | Saturated KCl | CH Instruments |
| Argon or Nitrogen gas | High purity | Airgas |
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Sonication bath
-
Nitrogen/Argon gas line for deaeration
Preparation of the Electrolyte Solution
-
In a clean, dry glass vial, dissolve this compound in anhydrous acetonitrile to a final concentration of 1.0 mM.
-
Add tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte to the solution to a final concentration of 0.1 M.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution of the monomer and electrolyte.
-
Deaerate the solution by bubbling with high-purity argon or nitrogen gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
Electrode Preparation
-
Clean the ITO-coated glass slides by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the cleaned ITO slides under a stream of nitrogen or in an oven at 60 °C.
-
The platinum wire/foil counter electrode should be cleaned by rinsing with deionized water and acetone.
Electropolymerization Procedure (Cyclic Voltammetry)
-
Assemble the three-electrode cell with the prepared ITO slide as the working electrode, the platinum wire/foil as the counter electrode, and the Ag/AgCl electrode as the reference electrode.
-
Fill the cell with the deaerated electrolyte solution containing the monomer.
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry (CV) to deposit the polymer film. A typical potential window would be from 0.0 V to approximately +1.6 V vs. Ag/AgCl. The exact upper potential limit should be determined experimentally by observing the oxidation peak of the monomer. Due to the electron-withdrawing nitro group, the oxidation potential is expected to be higher than that of unsubstituted carbazole (around +1.1 V vs. SCE).
-
Cycle the potential for a set number of scans (e.g., 5-20 cycles) at a scan rate of 50-100 mV/s. The thickness of the polymer film will increase with the number of cycles.
-
After polymerization, gently rinse the polymer-coated ITO slide with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a gentle stream of nitrogen.
Table 2: Summary of Electropolymerization Parameters
| Parameter | Value | Notes |
| Monomer Concentration | 1.0 mM | |
| Supporting Electrolyte | 0.1 M TBAP in CH₃CN | |
| Working Electrode | ITO-coated glass | |
| Counter Electrode | Platinum wire/foil | |
| Reference Electrode | Ag/AgCl (saturated KCl) | |
| Potential Range (Estimated) | 0.0 V to +1.6 V vs. Ag/AgCl | The upper limit should be adjusted based on the observed monomer oxidation peak. |
| Scan Rate | 50-100 mV/s | |
| Number of Cycles | 5-20 | Controls the thickness of the polymer film. |
Characterization of the Polymer Film
The deposited poly(this compound) film can be characterized using various techniques:
-
Electrochemical Characterization: Cyclic voltammetry of the polymer film in a monomer-free electrolyte solution will reveal its redox behavior and stability.
-
Spectroelectrochemistry: UV-Vis spectroscopy can be coupled with electrochemical measurements to observe the changes in the absorption spectra of the film at different applied potentials, confirming its electrochromic properties.
-
Surface Morphology: Scanning electron microscopy (SEM) and atomic force microscopy (AFM) can be used to study the surface topography and morphology of the polymer film.
-
Conductivity Measurement: The conductivity of the polymer film can be determined using a four-point probe or by impedance spectroscopy.
Visualizations
Electropolymerization Mechanism
The electropolymerization of this compound is believed to proceed through the coupling of radical cations at the 3 and 6 positions of the carbazole units.
Caption: Proposed mechanism for the electropolymerization of this compound.
Experimental Workflow
The overall workflow for the preparation and characterization of the polymer film is outlined below.
Caption: Experimental workflow for the electropolymerization and characterization.
Application Logic: Electrochromic Device
A simple electrochromic device can be constructed using the prepared polymer film.
Caption: Logical structure of a simple electrochromic device using the polymer film.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 9-(4-Nitrophenylsulfonyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-(4-Nitrophenyl)-9H-carbazole as a Synthetic Precursor for Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 9-(4-nitrophenyl)-9H-carbazole as a versatile precursor for the synthesis of complex alkaloids and related nitrogen-containing heterocyclic compounds. While direct, extensive literature on its use as a starting material for named alkaloids is emerging, its structure offers a strategic entry point for the synthesis of novel carbazole derivatives with potential therapeutic applications. This document outlines proposed synthetic pathways, detailed experimental protocols for key transformations, and relevant physicochemical data.
Introduction
Carbazole alkaloids represent a significant class of natural products and synthetic compounds with a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects[1][2][3]. The core carbazole scaffold is a privileged structure in medicinal chemistry[3]. This compound is a readily accessible derivative that can serve as a valuable starting material for the elaboration into more complex, polycyclic structures reminiscent of naturally occurring alkaloids. The presence of the nitro group on the N-phenyl substituent provides a key functional handle for a variety of chemical transformations, enabling the construction of additional heterocyclic rings.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided in the table below. This data is essential for reaction monitoring and product characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂N₂O₂ | [4][5] |
| Molecular Weight | 288.30 g/mol | [4][5] |
| Melting Point | 483.3–484.2 K (210.15-211.05 °C) | [4] |
| Appearance | Yellow, block-shaped crystals | [4] |
| ¹H NMR (CDCl₃, δ, ppm) | 8.48 (d), 8.15 (d), 7.80 (d), 7.50 (m, 4H), 7.35 (t, J= 6.6 Hz, 2H) | [4] |
| CAS Number | 16982-76-6 | [5] |
Proposed Synthetic Pathways and Applications
The strategic placement of the nitro group on the N-phenyl ring of this compound allows for a logical and efficient pathway to complex heterocyclic systems. The primary proposed route involves the reduction of the nitro group to an amine, which then serves as a nucleophile or can be readily converted into other functional groups for subsequent cyclization reactions.
Caption: Proposed synthetic pathways from this compound.
A key transformation is the reduction of the nitro group to form 9-(4-aminophenyl)-9H-carbazole. This intermediate is significantly more versatile for building alkaloid-like structures. The newly formed amino group can participate in various cyclization strategies to construct fused ring systems.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the precursor and its subsequent transformation into a key intermediate for alkaloid synthesis.
Protocol 1: Synthesis of this compound
This protocol is adapted from the literature for the N-arylation of carbazole.
-
Materials:
-
Procedure:
-
To a round-bottom flask, add carbazole, potassium carbonate/hydroxide, and the solvent.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing ice-water.
-
A yellow precipitate will form. Stir for 30 minutes.
-
Filter the solid product and wash thoroughly with deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol or ethyl acetate/petroleum ether to yield yellow crystals[4].
-
Protocol 2: Reduction of the Nitro Group to Synthesize 9-(4-Aminophenyl)-9H-carbazole
This is a standard protocol for the reduction of an aromatic nitro group using tin(II) chloride.
-
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol or Ethyl acetate
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate to the suspension.
-
Heat the mixture to reflux (approximately 78 °C) and stir vigorously.
-
If the reaction is sluggish, a small amount of concentrated HCl can be added dropwise.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude 9-(4-aminophenyl)-9H-carbazole, which can be purified by column chromatography or recrystallization.
-
Caption: Experimental workflow for synthesis and reduction.
Potential for Alkaloid Synthesis
The synthesized 9-(4-aminophenyl)-9H-carbazole is a prime candidate for constructing more complex alkaloid frameworks. For instance, a Pictet-Spengler type reaction could be employed by first acylating the amino group with a functionalized acyl chloride (e.g., one containing an aldehyde or ketone precursor) followed by acid-catalyzed cyclization to form a new six-membered ring fused to the phenyl group. This would generate a tetracyclic system, a common core in many indole and carbazole alkaloids.
Conclusion
This compound, while not extensively documented as a direct precursor in established total syntheses of alkaloids, holds significant potential as a versatile starting material. Its straightforward synthesis and the strategic placement of the nitro group allow for reliable and high-yielding transformations into key intermediates like 9-(4-aminophenyl)-9H-carbazole. This intermediate opens the door to a variety of cyclization strategies for the construction of novel, complex heterocyclic systems of interest to medicinal chemists and drug development professionals. The protocols and pathways outlined in these notes serve as a foundational guide for researchers looking to explore the synthetic utility of this promising precursor.
References
Application Notes and Protocols for N-Substituted Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of N-substituted carbazole derivatives, focusing on their potential as anticancer, antimicrobial, and neuroprotective agents. Detailed protocols for key experimental assays are provided to enable researchers to evaluate these compounds in their own laboratories.
Anticancer Activity of N-Substituted Carbazole Derivatives
N-substituted carbazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative activities against a range of human cancer cell lines.[1][2][3] The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways implicated in cancer progression, such as the JAK-STAT pathway, and the induction of apoptosis.[3][4]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected N-substituted carbazole derivatives from recent studies.
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Pyrrolocarbazoles | PA1 (ovarian), PC3, DU145 (prostatic) | MIC | 8–20 µM | [1][2] |
| Pyrrolocarbazoles | Pim-kinase | IC50 | 46–75 nM | [1][2] |
| Piperazinyl-oxadiazole carbazoles | MCF-7 (breast) | LC50 | 35.6–80.0 µg/mL | [1][5] |
| N-ethyl carbazoles | C6 (glioma) | IC50 | 5.9 µg/mL | [1] |
| N-ethyl carbazoles | A549 (lung) | IC50 | 25.7 µg/mL | [1] |
| Carbazole imidazolium salt | HL-60, SMMC-7721, MCF-7, SW480 | IC50 | 0.51–2.48 μM | [3] |
| N-arylsulfonyl carbazoles | PANC-1, Capan-2, SGC-7901, HCT-116, HL-60 | IC50 | - | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][6][7] Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is directly proportional to the number of viable cells.
Materials
-
N-substituted carbazole derivatives
-
Human cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-substituted carbazole derivatives in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Workflow: MTT Assay
Antimicrobial Activity of N-Substituted Carbazole Derivatives
Several N-substituted carbazole derivatives have been reported to possess significant antimicrobial activity against a broad spectrum of pathogenic bacteria and fungi.[5][8][9] The incorporation of moieties such as 1,2,4-triazole, imidazole, and piperazine has been shown to enhance the antimicrobial efficacy of the carbazole scaffold.[5]
Quantitative Data: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected N-substituted carbazole derivatives.
| Compound Class | Microorganism | Activity Metric | Value | Reference |
| Carbazole with 1,2,4-triazole moiety | C. albicans | MIC | 2–4 µg/mL | [5] |
| Carbazole with imidazole moiety | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | MIC | 1–8 µg/mL | [5] |
| Hydrazinoacetyl-carbazoles | B. subtilis, S. aureus, E. coli, K. pneumoniae | MIC | 6.2–50 µg/mL | [5] |
| Pyrimidine and pyrazole carbazoles | C. albicans, A. fumigatus | MIC | 8.7–10.8 µg/mL | [2] |
| Pyrimidine and pyrazole carbazoles | S. aureus, B. subtilis, E. coli | MIC | 1.1–10.3 µg/mL | [2] |
| Piperazinyl-oxadiazole carbazoles | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Zone of Inhibition | 11.1–24.0 mm | [5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials
-
N-substituted carbazole derivatives
-
Bacterial or fungal strains of interest
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth medium to achieve the final desired concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Compound Dilution:
-
Prepare a stock solution of the N-substituted carbazole derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium.
-
-
Inoculation:
-
Add the diluted bacterial or fungal inoculum to each well containing the serially diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (broth medium only).
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Experimental Workflow: Broth Microdilution
Neuroprotective Activity of N-Substituted Carbazole Derivatives
Certain N-substituted carbazole derivatives have shown promise as neuroprotective agents, demonstrating the ability to protect neuronal cells from injury induced by factors such as glutamate and homocysteic acid.[1][7] The neuroprotective effects are often attributed to their antioxidative properties.[7]
Quantitative Data: Neuroprotective Activity
The following table highlights the neuroprotective potential of specific N-substituted carbazole derivatives.
| Compound | Assay | Concentration for Neuroprotection | Reference |
| 2-phenyl-9-(p-tolyl)-9H-carbazole | Glutamate or homocysteic acid-induced injury in HT22 cells | 3 µM | [1] |
| N-substituted carbazoles with bulky groups (methoxy-phenyl, t-butyl-phenyl, trifluoro-phenyl, N,N-dimethyl-phenyl) | Glutamate or homocysteic acid-induced injury in HT22 cells | 30 µM | [1] |
Experimental Protocol: Neuroprotection Assay Against Glutamate-Induced Cytotoxicity in HT22 Cells
This protocol describes how to assess the neuroprotective effects of N-substituted carbazole derivatives against glutamate-induced cell death in the HT22 hippocampal neuronal cell line.
Materials
-
N-substituted carbazole derivatives
-
HT22 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Glutamate solution
-
MTT assay reagents (as described previously)
Procedure
-
Cell Seeding:
-
Seed HT22 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Pre-treatment with Compounds:
-
Treat the cells with various concentrations of the N-substituted carbazole derivatives for a specified pre-incubation period (e.g., 1-2 hours).
-
-
Glutamate-Induced Injury:
-
Induce neuronal injury by adding a final concentration of 5 mM glutamate to the wells (except for the control group).
-
Incubate the plate for 24 hours.
-
-
Assessment of Cell Viability:
-
Determine cell viability using the MTT assay as described in the anticancer activity section.
-
-
Data Analysis:
-
Calculate the percentage of cell viability in the compound-treated groups relative to the glutamate-only treated group.
-
Increased cell viability in the presence of the compound indicates a neuroprotective effect.
-
Signaling Pathway: JAK-STAT Inhibition by N-Substituted Carbazoles
Some N-substituted carbazole derivatives have been identified as inhibitors of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[4] This pathway is crucial in mediating cellular responses to cytokines and growth factors and is often dysregulated in cancer and inflammatory diseases.[4][8]
This diagram illustrates how N-substituted carbazole derivatives can inhibit the JAK-STAT pathway, preventing the phosphorylation of STAT proteins and subsequent gene transcription that promotes cell proliferation and survival. This mechanism is a key area of investigation for the development of novel anticancer therapies.
References
- 1. researchhub.com [researchhub.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. shutterstock.com [shutterstock.com]
- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Anticancer test with the MTT assay method [bio-protocol.org]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asm.org [asm.org]
Application Notes and Protocols: Neuroprotective Effects of N-Substituted Carbazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuroprotective effects of N-substituted carbazoles, including quantitative data, detailed experimental protocols, and insights into their mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel neuroprotective therapeutics.
Introduction
N-substituted carbazoles are a class of heterocyclic compounds that have garnered significant attention for their diverse biological activities, including potent neuroprotective effects.[1][2] Their unique chemical structure allows for a wide range of substitutions, enabling the fine-tuning of their pharmacological properties. Research has demonstrated their potential in mitigating neuronal damage in various models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[3][4][5] The primary neuroprotective mechanisms of N-substituted carbazoles are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties, as well as their ability to inhibit key pathological processes like amyloid-β (Aβ) aggregation.[6][7]
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of various N-substituted carbazole derivatives has been quantified in numerous studies. The following tables summarize key data from in vitro and in vivo experiments.
Table 1: In Vitro Neuroprotective Activity of N-Substituted Carbazoles
| Compound | Assay | Cell Line | Neurotoxin/Stress | Concentration | Effect | Reference |
| 2-phenyl-9-(p-tolyl)-9H-carbazole | Cell Viability | HT22 | Glutamate/Homocysteic acid | 3 µM | Significant neuroprotection | [1] |
| Methoxy-phenyl substituted carbazole | Cell Viability | HT22 | Glutamate/Homocysteic acid | 30 µM | Significant neuroprotective activity | [1] |
| t-butyl-phenyl substituted carbazole | Cell Viability | HT22 | Glutamate/Homocysteic acid | 30 µM | Significant neuroprotective activity | [1] |
| Trifluoro-phenyl substituted carbazole | Cell Viability | HT22 | Glutamate/Homocysteic acid | 30 µM | Significant neuroprotective activity | [1] |
| N,N-dimethyl-phenyl substituted carbazole | Cell Viability | HT22 | Glutamate/Homocysteic acid | 30 µM | Significant neuroprotective activity | [1] |
| P7C3 | Cell Viability | Dopaminergic neurons | MPP+ | Dose-dependent | Blocks cell death | [3] |
| P7C3A20 | Cell Viability | Dopaminergic neurons | MPP+ | Dose-dependent | More potent than P7C3 in blocking cell death | [3] |
| (-)-11b (D-636) | Antioxidant Assay | - | 6-OHDA | - | Potent activity in reducing oxidative stress | [7] |
| (-)-15a (D-653) | Antioxidant Assay | - | 6-OHDA | - | Potent activity in reducing oxidative stress | [7] |
| (-)-15c (D-656) | Antioxidant Assay | - | 6-OHDA | - | Potent activity in reducing oxidative stress | [7] |
| (-)-11b (D-636) | Cell Survival | - | 6-OHDA | - | Significant increase in cell survival | [7] |
| (-)-15a (D-653) | Cell Survival | - | 6-OHDA | - | Significant increase in cell survival | [7] |
| (-)-15c (D-656) | Cell Survival | - | 6-OHDA | - | Significant increase in cell survival | [7] |
Table 2: Enzyme Inhibition and Anti-Aggregation Activity of N-Substituted Carbazoles
| Compound | Target | Assay | IC50 / Effect | Reference |
| Murrayanol | Acetylcholinesterase (AChE) | In vitro inhibition | Low IC50 values | [8] |
| Mahanimbine | Acetylcholinesterase (AChE) | In vitro inhibition | Low IC50 values | [8] |
| Murrayafoline A | Acetylcholinesterase (AChE) | In vitro inhibition | Low IC50 values | [8] |
| 9-methyl-9H-carbazole-2-carbaldehyde | Acetylcholinesterase (AChE) | In vitro inhibition | Low IC50 values | [8] |
| Murrayanol | Aβ Fibrillization | In vitro inhibition | Significant inhibition | [8] |
| Murrayafoline A | Aβ Fibrillization | In vitro inhibition | Significant inhibition | [8] |
| (-)-11b (D-636) | α-synuclein aggregation | In vitro assay | Inhibited aggregation and reduced toxicity | [4] |
| (-)-15a (D-653) | α-synuclein aggregation | In vitro assay | Inhibited aggregation and reduced toxicity | [4] |
Signaling Pathways in Neuroprotection by N-Substituted Carbazoles
N-substituted carbazoles exert their neuroprotective effects through the modulation of several key signaling pathways. Their antioxidant properties are often linked to the activation of the Nrf2 pathway, a master regulator of cellular antioxidant responses. By promoting the nuclear translocation of Nrf2, these compounds can upregulate the expression of a battery of antioxidant and detoxifying enzymes. Furthermore, their anti-apoptotic effects are mediated through the regulation of the Bcl-2 family of proteins and the inhibition of caspase cascades. The PI3K/Akt and MAPK signaling pathways, which are crucial for neuronal survival and differentiation, are also implicated in the neuroprotective actions of N-substituted carbazoles.
Caption: Key signaling pathways modulated by N-substituted carbazoles.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the neuroprotective effects of N-substituted carbazoles.
Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., HT22, SH-SY5Y)
-
Cell culture medium
-
N-substituted carbazole compounds
-
Neurotoxin (e.g., glutamate, MPP+, 6-OHDA)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the N-substituted carbazole compounds for a predetermined time (e.g., 1-2 hours) before adding the neurotoxin.
-
Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the control group) and incubate for the desired period (e.g., 24 hours).
-
MTT Incubation: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control group.
Caption: Workflow for the MTT cell viability assay.
Antioxidant Activity Assessment using DPPH and ABTS Assays
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common spectrophotometric methods to determine the antioxidant capacity of compounds.
DPPH Assay Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 100 µL of various concentrations of the N-substituted carbazole compound to 1.9 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
ABTS Assay Protocol:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.
-
Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark to form the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the N-substituted carbazole compound at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
After 6 minutes, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition.
In Vivo Neuroprotection Assessment using the MPTP Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used in vivo model to study Parkinson's disease and to evaluate the efficacy of neuroprotective agents.
Materials:
-
C57BL/6 mice
-
MPTP hydrochloride
-
N-substituted carbazole compound
-
Saline solution
-
Equipment for behavioral testing (e.g., rotarod, open field)
-
Histology and immunohistochemistry reagents
Protocol:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Compound Administration: Administer the N-substituted carbazole compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) for a specified period before and/or during MPTP treatment.
-
MPTP Administration: Induce parkinsonism by administering MPTP (e.g., 20-30 mg/kg, i.p.) for several consecutive days.
-
Behavioral Assessment: Perform behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at different time points after MPTP administration.
-
Neurochemical Analysis: At the end of the experiment, sacrifice the animals and collect brain tissues (striatum and substantia nigra) for neurochemical analysis (e.g., HPLC measurement of dopamine and its metabolites).
-
Histological Analysis: Perform histological staining (e.g., Nissl staining) and immunohistochemistry (e.g., for tyrosine hydroxylase, a marker for dopaminergic neurons) to assess neuronal loss.
Caption: Workflow for the MPTP mouse model of Parkinson's disease.
Synthesis of N-Substituted Carbazoles
Several synthetic strategies are employed for the preparation of N-substituted carbazoles. The choice of method depends on the desired substitution pattern and the availability of starting materials.
-
Ullmann Condensation: This is a classic method involving the copper-catalyzed reaction of a carbazole with an aryl halide.
-
Buchwald-Hartwig Amination: A more modern and versatile palladium-catalyzed cross-coupling reaction between a carbazole and an aryl halide or triflate.
-
Cadogan Cyclization: This method involves the reductive cyclization of 2-nitrobiphenyls to form the carbazole core.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Evaluation of Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial evaluation of carbazole derivatives. Carbazoles are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial effects against a range of bacterial and fungal pathogens.[1][2][3] This document outlines the key experimental procedures for assessing the antimicrobial efficacy of novel carbazole compounds, from initial screening to the determination of minimum inhibitory and bactericidal concentrations.
Introduction to the Antimicrobial Potential of Carbazole Derivatives
Carbazole and its derivatives have emerged as promising scaffolds in the development of new antimicrobial agents, driven by the increasing threat of drug-resistant microorganisms.[1][4] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5][6] Notably, certain carbazole derivatives have exhibited potent activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[7]
The antimicrobial mechanisms of carbazole derivatives are diverse. Some have been found to target essential cellular processes by intercalating with DNA, which can inhibit replication and transcription.[8] Others have been shown to inhibit key enzymes, such as dihydrofolate reductase (DHFR), a critical component in the synthesis of nucleic acids and amino acids.[4][5] The versatility of the carbazole structure allows for extensive chemical modification, enabling the optimization of antimicrobial potency and the exploration of structure-activity relationships (SAR).[4][5]
Quantitative Antimicrobial Data of Selected Carbazole Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) values of various carbazole derivatives against a panel of clinically relevant microbial strains. This data has been compiled from multiple studies to provide a comparative overview of their antimicrobial activity.
Table 1: Antibacterial Activity of Carbazole Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Carbazole Aminothiazole 4f | 4 (MRSA) | - | - | - | [8] |
| Dihydrotriazine Derivative 8f | 0.5-2 | - | - | - | [4][5] |
| Aminoguanidine Derivative 9d | 0.5-2 | - | - | - | [4][5] |
| Chloro-substituted Derivative 3d | Good Activity | Good Activity | Outstanding Activity | Good Activity | [1][6] |
| Carbazole Chalcone 13a-o | Moderate Activity | Moderate Activity | - | - | [6] |
| Macrocyclic Diamide 10f | 5-10 | 5-10 | 5-10 | 5-10 | [6] |
| Ursolic Acid Derivative 20b | - | 3.9 | - | - | [6][9] |
| Carbazole-Oxadiazole 5g | 0.25-4 (MRSA) | - | - | 0.25-4 | [10] |
| Carbazole-Oxadiazole 5i | 0.25-4 (MRSA) | - | - | 0.25-4 | [10] |
| 4-(4-(benzylamino)butoxy)-9H-carbazole | 30-40 | - | >70 | ~50% inhibition at 20 | [11][12] |
Table 2: Antifungal Activity of Carbazole Derivatives (MIC in µg/mL)
| Compound/Derivative | C. albicans | A. niger | Reference |
| Dihydrotriazine Derivative 8f | 0.5-16 | - | [5] |
| Aminoguanidine Derivative 9d | 0.5-16 | - | [5] |
| Carbazole Alkaloid 7 | Strong Activity | Strong Activity | [1] |
| Carbazole Chalcone 13a-o | - | Moderate Activity | [6] |
| N-substituted carbazole with 1,2,4-triazole | 2-4 | - | [3] |
| Oxadiazole Derivative 53c | 0.625 | - | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the antimicrobial evaluation of carbazole derivatives.
General Synthesis Protocol for Carbazole Derivatives
While specific synthetic routes for novel carbazole derivatives can vary significantly, a general workflow is often employed. The following diagram illustrates a common synthetic pathway.
Caption: General synthetic workflow for carbazole derivatives.
Protocol:
-
N-Substitution of the Carbazole Ring: To a solution of carbazole in a suitable solvent such as DMF, a base like sodium hydride (NaH) is added at 0°C. Subsequently, an appropriate alkyl or benzyl halide is added dropwise, and the reaction mixture is stirred at room temperature for several hours to yield the N-substituted carbazole.[13]
-
Formylation: The N-substituted carbazole is then subjected to a Vilsmeier-Haack reaction. Phosphorus oxychloride (POCl₃) is added to DMF at 0°C, followed by the addition of the N-substituted carbazole. The reaction mixture is heated to yield the carbazole-3-carbaldehyde derivative.[13]
-
Formation of the Final Derivative: The carbazole-3-carbaldehyde is then reacted with various amines, hydrazines, or other nucleophiles in a suitable solvent like ethanol, often with a catalytic amount of acid. The reaction is typically stirred at an elevated temperature to drive it to completion.[13]
-
Purification and Characterization: The crude product is purified using techniques such as column chromatography. The structure of the final compound is then confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[8]
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] The broth microdilution method is a commonly used and standardized technique.[15]
Caption: Workflow for MIC determination by broth microdilution.
Protocol:
-
Preparation of Materials:
-
Prepare a stock solution of the carbazole derivative in a suitable solvent (e.g., DMSO).
-
Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
-
Assay Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the carbazole derivative stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculate each well with 10 µL of the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.[17]
-
Protocol for Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[14][18]
References
- 1. mdpi.com [mdpi.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of In Vitro Antimicrobial Activities of Carbazole and it...: Ingenta Connect [ingentaconnect.com]
- 8. Design, synthesis, and biological evaluation of novel carbazole aminothiazoles as potential DNA-targeting antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 16. 2.2.3. Minimum Bactericidal Concentration (MBC) and Minimum Inhibitory Concentration (MIC) Evaluation [bio-protocol.org]
- 17. microchemlab.com [microchemlab.com]
- 18. microbe-investigations.com [microbe-investigations.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 9-(4-Nitrophenyl)-9H-carbazole
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 9-(4-Nitrophenyl)-9H-carbazole by column chromatography.
Experimental Protocol: Column Chromatography Purification
This protocol outlines the purification of this compound from a crude reaction mixture. Initial analysis by Thin Layer Chromatography (TLC) is essential to determine the optimal solvent system.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents (e.g., hexane, petroleum ether, ethyl acetate, dichloromethane)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers, flasks, and collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection (TLC):
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate using various solvent systems of differing polarities. Start with a non-polar system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
The ideal solvent system will provide good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.3.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent or a slightly more polar solvent.
-
Carefully apply the dissolved sample to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it is level with the sand.
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column, taking care not to disturb the silica bed.
-
Open the stopcock and begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting the collected fractions onto TLC plates and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation: Reference Solvent Systems for Related Compounds
| Compound Name | Solvent System (v/v) | Rf Value |
| 9-(4-Nitrophenyl)-2,3-dihydro-1H-carbazol-4(9H)-one | Petroleum Ether : Ethyl Acetate (4:1) | 0.50 |
| N-(4-Hydroxy-2-(4-nitrophenyl)-9-tosyl-9H-carbazol-3-yl)benzamide | Dichloromethane : Petroleum Ether (5:1) | N/A |
| 2-(2-nitrophenyl)-9-tosyl-9H-carbazole-3-carbaldehyde | Hexane : Dichloromethane (1:1) | N/A |
Experimental Workflow Diagram
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Guide
Q1: My compound is not moving down the column.
A1: This issue is typically caused by the eluting solvent being too non-polar.
-
Solution: Gradually increase the polarity of the solvent system. For example, if you are using 100% hexane, try a 95:5 hexane:ethyl acetate mixture and slowly increase the proportion of ethyl acetate. It is crucial to make these changes gradually to avoid cracking the silica bed.
Q2: All my compounds are eluting from the column at the same time.
A2: This indicates that the solvent system is too polar.
-
Solution: Decrease the polarity of the eluting solvent. If you are using a 20:80 ethyl acetate:hexane mixture, try a 10:90 or 5:95 mixture. Perform TLC analysis to find a solvent system that provides better separation.
Q3: The separation is poor, and the bands are overlapping.
A3: This can be due to several factors:
-
Improper Column Packing: Air bubbles or an unevenly packed column can lead to channeling and poor separation. Ensure the silica slurry is homogenous and allowed to settle evenly.
-
Overloading the Column: Applying too much crude product will result in broad bands that are difficult to separate. Use an appropriate amount of silica gel for the amount of sample (typically a 30:1 to 100:1 ratio of silica to crude product by weight).
-
Sample Insolubility: If the sample is not fully dissolved when loaded, it can lead to streaking and poor separation. Ensure the sample is completely dissolved in a minimal amount of solvent before loading.[1][2]
Q4: The compound is eluting very slowly or not at all, even with a polar solvent system.
A4: There are a few possibilities:
-
Compound Decomposition: The compound may be unstable on silica gel.[1] To test for this, spot the compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have appeared. If it is unstable, consider using a different stationary phase like alumina.
-
Strong Adsorption: Aromatic nitro compounds can sometimes interact strongly with the acidic silica surface. You can try deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluting solvent.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for column chromatography of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Purified this compound is typically a yellow solid.[3]
Q2: How can I visualize this compound on a TLC plate?
A2: Due to its aromatic nature and the presence of a chromophore (the nitrophenyl group), it should be readily visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.
Q3: Can I use a different stationary phase other than silica gel?
A3: Yes, if your compound is found to be unstable on silica gel, neutral alumina is a common alternative. The polarity of alumina is different from silica, so you will need to re-optimize your solvent system using TLC.
Q4: What is "flash" column chromatography and should I use it?
A4: Flash chromatography is a modification of traditional column chromatography where air pressure is used to force the solvent through the column more quickly. It is generally faster and can provide better separation. It is highly recommended if you have the appropriate equipment (a flow controller and a column that can withstand pressure).
Q5: My crude product is not very soluble in the eluting solvent. How should I load it onto the column?
A5: If your crude product has poor solubility in the chosen eluent, you can use a "dry loading" method. Dissolve your crude product in a suitable solvent, add a small amount of silica gel to the solution, and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]
References
Technical Support Center: Recrystallization of N-Aryl Carbazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing N-aryl carbazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing N-aryl carbazoles?
A1: N-aryl carbazoles are typically crystalline compounds and can be recrystallized from a variety of common organic solvents. The choice of solvent is crucial and depends on the specific solubility profile of the derivative. Commonly used solvents include:
-
Alcohols: Ethanol and isopropanol are often effective for many carbazole derivatives.[1]
-
Ketones: Acetone is a good solvent for dissolving crude product before crystallization.[1]
-
Esters: Ethyl acetate is frequently used, often in combination with a less polar solvent like hexane.[2][3]
-
Aromatic Hydrocarbons: Toluene can be a suitable solvent, particularly for removing impurities from reaction mixtures.[4]
-
Ethers: Diethyl ether or tetrahydrofuran (THF) in a solvent/anti-solvent system with hexane can also be effective.[2]
-
Polar Aprotic Solvents: N,N-dimethylformamide (DMF) has been used for the purification of carbazole.[5][6][7][8]
Q2: How do I select the best solvent for my specific N-aryl carbazole?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A general rule of thumb is that "like dissolves like"; solvents with similar functional groups to the compound are often good solubilizers.[2]
To select a solvent:
-
Place a small amount of your crude N-aryl carbazole (10-20 mg) in a test tube.
-
Add a few drops of the solvent and observe the solubility at room temperature. The compound should not be very soluble.
-
Heat the mixture to the solvent's boiling point. The compound should completely dissolve.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath. Crystals should form.
-
If no single solvent is ideal, a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can be effective.
Q3: My N-aryl carbazole "oiled out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. To troubleshoot this:
-
Re-heat the solution to dissolve the oil, then add more solvent to decrease the saturation.
-
Cool the solution more slowly. Rapid cooling can promote oiling. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Use a lower-boiling point solvent.
-
Add a seed crystal to encourage crystallization.
-
Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent. | Add a miscible anti-solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly. Common anti-solvents include water for polar organic solvents or hexane for less polar ones. |
| The solution is not sufficiently saturated. | Boil off some of the solvent to increase the concentration of the N-aryl carbazole. | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Colored Impurities in Crystals | The impurity has similar solubility to the product. | Perform a preliminary purification step, such as passing the crude material through a short plug of silica gel.[4] |
| The crystals formed too quickly, trapping impurities. | Redissolve the crystals and allow them to recrystallize more slowly. | |
| Oiling Out | The solution is too concentrated. | Add more solvent to the hot solution. |
| The melting point of the N-aryl carbazole is below the boiling point of the solvent. | Choose a solvent with a lower boiling point. | |
| Poor Recovery/Low Yield | Too much solvent was used. | Concentrate the filtrate and cool it again to obtain a second crop of crystals. |
| The compound has significant solubility in the cold solvent. | Cool the solution in an ice-salt bath or freezer for a longer period. Ensure the final filtration is done quickly while the solution is cold. | |
| Crystals were lost during transfer or filtration. | Ensure careful handling and thorough rinsing of the flask and filter paper with a small amount of cold solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of an N-Aryl Carbazole
-
Dissolution: Place the crude N-aryl carbazole in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, acetone) and heat the mixture to boiling while stirring or swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Two-Solvent Recrystallization of an N-Aryl Carbazole
-
Dissolution: Dissolve the crude N-aryl carbazole in a minimum amount of a hot solvent in which it is readily soluble (e.g., ethyl acetate, acetone).
-
Addition of Anti-Solvent: While the solution is still hot, add a miscible anti-solvent (e.g., hexane, water) dropwise until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of the hot solvent back into the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the cold solvent mixture for washing.
Visualizations
Caption: General workflow for the recrystallization of N-aryl carbazoles.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. data.epo.org [data.epo.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Research on purification of refined carbazole and anthracene by Solvent crystallization | Atlantis Press [atlantis-press.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 9-(4-Nitrophenyl)-9H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-(4-Nitrophenyl)-9H-carbazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors depending on the synthetic route employed (Ullmann condensation or Buchwald-Hartwig amination).
For Ullmann-type reactions:
-
Insufficiently activated catalyst: If using copper powder, ensure it is activated (e.g., by washing with a dilute acid to remove oxides) or use a more active form like copper(I) iodide (CuI).
-
Reaction temperature is too low: Traditional Ullmann couplings often require high temperatures (150-220 °C).[1] Ensure your reaction is reaching the optimal temperature for the specific conditions.
-
Poor solvent choice: High-boiling polar aprotic solvents like DMF, DMSO, or nitrobenzene are typically used to achieve the necessary high temperatures.
-
Base is not strong enough or is insoluble: A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is crucial. Ensure the base is finely powdered and well-dispersed in the reaction mixture.
For Buchwald-Hartwig reactions:
-
Catalyst and ligand selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient aryl halides like 4-chloronitrobenzene, bulky electron-rich phosphine ligands such as XPhos or tBuXPhos are often effective.[2][3]
-
Base selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used. However, with nitro-containing substrates, these strong bases can sometimes lead to side reactions. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be a better choice, although they might require higher temperatures or longer reaction times.[4]
-
Oxygen contamination: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Incomplete reaction: Monitor the reaction by TLC or GC-MS to determine if it has gone to completion. If not, consider increasing the reaction time or temperature.
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: The primary side reactions depend on the chosen synthetic method.
-
Homocoupling of Carbazole: In both Ullmann and Buchwald-Hartwig reactions, self-coupling of carbazole to form 9,9'-bi-9H-carbazole can occur, especially at high temperatures. Using a slight excess of the 4-nitroaryl halide can help to minimize this.
-
Hydrodehalogenation: This is a common side reaction in palladium-catalyzed couplings, where the aryl halide is reduced to nitrobenzene. This can be more prevalent with certain catalyst-ligand combinations and at higher temperatures.[5][6] Optimizing the reaction temperature and catalyst system can help to suppress this pathway.[6]
-
Reduction of the Nitro Group: While the nitro group is generally stable under many coupling conditions, it can be susceptible to reduction, especially if there are sources of active hydrogen and a suitable catalyst.[7] This can lead to the formation of 4-(9H-carbazol-9-yl)aniline or other reduced species. Using milder reaction conditions and carefully selecting the catalyst and base can help to avoid this. For instance, some nickel catalysts are known to reduce nitro groups under amination conditions.[7]
-
Protodecupration: In Ullmann reactions, a side reaction where the intermediate aryl-copper species is protonated can lead to the formation of nitrobenzene.[8]
To minimize side reactions, it is crucial to optimize the reaction conditions, including the catalyst, ligand, base, solvent, and temperature for your specific substrates.
Q3: I am having difficulty purifying the final product. What are the common impurities and the best purification methods?
A3: Purification of this compound can be challenging due to the presence of unreacted starting materials and side products with similar polarities.
-
Common Impurities:
-
Unreacted carbazole
-
Unreacted 4-nitroaryl halide
-
Nitrobenzene (from hydrodehalogenation or protodecupration)
-
9,9'-bi-9H-carbazole (from homocoupling)
-
Isomeric C-arylated carbazoles (less common, but possible at very high temperatures)
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying 9-arylcarbazoles. A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in petroleum ether) is typically effective. Careful selection of the solvent system is key to achieving good separation.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step. Solvents such as ethanol, ethyl acetate, or a mixture of dichloromethane and hexanes can be tried.[9]
-
Q4: Can the nitro group on the phenyl ring interfere with the reaction?
A4: The nitro group has a significant electronic effect and can influence the reaction in several ways:
-
Activation of the Aryl Halide: The electron-withdrawing nature of the nitro group activates the aryl halide towards nucleophilic attack, which can be beneficial in Ullmann-type reactions.[10]
-
Potential for Side Reactions: As mentioned in Q2, the nitro group can be reduced under certain conditions. It is also a strong electron-withdrawing group, which can affect the stability of reaction intermediates.
-
Compatibility with Strong Bases: Strong bases like NaOtBu may react with the nitroarene at high temperatures. Using a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary.[4]
Quantitative Data Summary
The following table summarizes representative yields for the N-arylation of carbazole with various aryl halides under different catalytic systems.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodonitrobenzene | CuI (5) | 1,10-Phenanthroline (10) | KOH | DME/H₂O | 95 | 20 | 85 | [11] |
| 2 | 4-Bromonitrobenzene | Pd(OAc)₂ (10) | X-Phos (10) | KOtBu | Toluene | 100 | 0.17 | >95 | [6] |
| 3 | 1-Nitrobenzene | None | None | KOH | 1-Nitrobenzene | Reflux | 2 | 85.8 | [9] |
| 4 | Iodobenzene | CuI (5) | 1,10-Phenanthroline (10) | KOH | DME/H₂O | 95 | 20 | 82 | [11] |
| 5 | 4-Iodotoluene | CuI (5) | 1,10-Phenanthroline (10) | KOH | DME/H₂O | 95 | 20 | 78 | [11] |
Experimental Protocols
Protocol 1: Ullmann-type Synthesis of this compound [9]
-
Reagents:
-
Carbazole (0.5 mmol, 83.6 mg)
-
Potassium hydroxide (5.0 mmol, 280.0 mg)
-
1-Nitrobenzene (10 mL)
-
-
Procedure:
-
Carbazole and potassium hydroxide are dissolved in 1-nitrobenzene.
-
The mixture is refluxed and stirred for 2 hours to obtain a clear orange solution.
-
The solvent is evaporated under reduced pressure.
-
The residue is washed with light petroleum and dried in vacuo to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Representative Buchwald-Hartwig Synthesis of this compound (General procedure adapted from literature for similar substrates)[2][6]
-
Reagents:
-
Carbazole (1.0 mmol, 167.2 mg)
-
4-Chloronitrobenzene (1.2 mmol, 189.1 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (1.4 mmol, 134.5 mg)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add palladium(II) acetate, XPhos, and sodium tert-butoxide under an inert atmosphere (argon or nitrogen).
-
Add carbazole and 4-chloronitrobenzene to the tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: Main synthetic route and potential side reactions.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06937J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Electropolymerization of Carbazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electropolymerization of carbazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of carbazole electropolymerization?
A1: The electropolymerization of carbazole begins with the oxidation of the carbazole monomer to form an unstable radical cation. This radical cation then couples with another to form a dimer, most commonly at the 3 and 3' positions, creating a 3,3'-bicarbazyl structure. Subsequent oxidation of this dimer leads to the gradual growth of the polymer chain on the electrode surface.[1] For 9-substituted carbazoles, the polymerization mechanism is similar, proceeding through the formation of 3,3'-bicarbazyl linkages.[1]
Q2: What are the typical experimental setups and conditions for carbazole electropolymerization?
A2: A standard three-electrode electrochemical cell is typically used.[1] Common working electrodes include platinum (Pt), gold (Au), glassy carbon (GC), indium tin oxide (ITO), and fluorine-doped tin oxide (FTO).[1][2][3] A platinum wire often serves as the counter electrode and Ag/AgCl or a saturated calomel electrode (SCE) as the reference electrode.[3][4] The process is often carried out at room temperature.[1]
Q3: Which solvents and supporting electrolytes are recommended?
A3: Acetonitrile (ACN) is a frequently used solvent due to its ability to dissolve the monomer and supporting electrolyte, and its stability within the required potential window.[1] Dichloromethane (DCM) is another common solvent.[2][3] The choice of supporting electrolyte can influence the conductivity and protective properties of the resulting polymer film.[5] Commonly used supporting electrolytes include lithium perchlorate (LiClO4) and tetrabutylammonium hexafluorophosphate (TBAPF6).[1][2] Studies have shown that poly(carbazole) synthesized with tetrabutylammonium perchlorate exhibited better corrosion protection performance compared to films synthesized with sodium or lithium perchlorate.[5]
Q4: What are the common techniques for electropolymerization?
A4: The two primary electrochemical techniques for polymerization are cyclic voltammetry (CV) and chronoamperometry (CA).[1] CV involves sweeping the potential between two set limits for a number of cycles, while CA maintains a constant potential for a specified duration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No polymer film formation or poor adhesion | - Monomer concentration is too low. - Inappropriate solvent or supporting electrolyte. - The applied potential is not sufficient to oxidize the monomer. - The electrode surface is not clean or properly prepared. | - Increase the monomer concentration. A concentration of 10-2 M has been shown to be effective.[1][6] - Ensure the solvent and supporting electrolyte are appropriate for the specific carbazole derivative. Acetonitrile with LiClO4 is a good starting point.[6] - Adjust the potential window in cyclic voltammetry to ensure it includes the oxidation potential of the monomer. The onset oxidation potential for carbazole is around +1.05 V vs. SCE in ACN.[6] - Thoroughly clean and polish the working electrode before the experiment. |
| Poorly conductive or non-electroactive film | - The polymer film is too thin or has an irregular morphology. - The supporting electrolyte was not fully removed after polymerization. - The applied potential during polymerization was too high, leading to over-oxidation and degradation of the polymer. | - Increase the number of cycles in CV or the deposition time in CA to grow a thicker film. - After polymerization, rinse the film thoroughly with fresh solvent to remove any residual monomer and electrolyte.[2] - Optimize the upper potential limit in CV or the constant potential in CA. Avoid excessively high potentials that can damage the polymer. |
| Cracked or brittle polymer film | - High stiffness of the polymer film. - Internal stress during film growth. | - Copolymerization with other monomers can modify the mechanical properties of the film. For instance, copolymerization of carbazole with 2-(9H-carbazol-9-yl)acetic acid can produce less stiff and crack-free films.[1] |
| Irreproducible results | - Inconsistent experimental conditions. - Degradation of the monomer or solvent. | - Carefully control all experimental parameters, including monomer and electrolyte concentrations, solvent purity, temperature, and electrochemical parameters. - Use fresh, high-purity monomer and solvent for each experiment. |
Experimental Parameters Overview
The following table summarizes typical experimental parameters for the electropolymerization of carbazole derivatives.
| Parameter | Value | Source(s) |
| Monomer Concentration | 10-3 M to 10-1 M | [1][6] |
| Supporting Electrolyte Concentration | 0.1 M | [1][2][3][6] |
| Solvent | Acetonitrile (ACN), Dichloromethane (DCM) | [1][2][3][6] |
| Supporting Electrolyte | LiClO4, TBAPF6, Tetrabutylammonium perchlorate | [1][2] |
| Working Electrode | Pt, ITO, FTO, Glassy Carbon | [1][2][3] |
| Reference Electrode | SCE, Ag/AgCl | [1][3][4] |
| Counter Electrode | Platinum wire | [3] |
| Potential Range (CV) | 0 to +2.0 V vs. SCE | [1] |
| Scan Rate (CV) | 50 mV/s to 200 mV/s | [1][2] |
| Deposition Potential (CA) | +1.4 V to +1.5 V vs. SCE | [1][2] |
| Deposition Time (CA) | 3 minutes | [1] |
Key Experimental Protocols
Protocol 1: Electropolymerization by Cyclic Voltammetry
-
Preparation of the Electrolytic Solution: Prepare a solution of the carbazole derivative (e.g., 10-2 M) and a supporting electrolyte (e.g., 0.1 M LiClO4) in a suitable solvent (e.g., acetonitrile).[1][6]
-
Electrochemical Cell Setup: Assemble a three-electrode cell with the working electrode (e.g., a platinum disc), a platinum wire counter electrode, and a reference electrode (e.g., SCE).
-
Electropolymerization: Immerse the electrodes in the electrolytic solution. Perform cyclic voltammetry by sweeping the potential, for example, between 0 and +2.0 V vs. SCE at a scan rate of 50 mV/s for a set number of cycles (e.g., 5-20 cycles).[1]
-
Film Characterization: After polymerization, remove the working electrode, rinse it with fresh solvent, and dry it. The film can then be characterized in a monomer-free electrolyte solution to study its electrochemical properties.[6]
Protocol 2: Electropolymerization by Chronoamperometry
-
Preparation of the Electrolytic Solution: Prepare the solution as described in Protocol 1.
-
Electrochemical Cell Setup: Assemble the three-electrode cell as described in Protocol 1.
-
Electropolymerization: Apply a constant potential, for instance +1.5 V vs. SCE, for a specific duration, such as 3 minutes, to deposit the polymer film.[1]
-
Film Characterization: Post-polymerization, handle and characterize the film as outlined in Protocol 1.
Visualizing the Electropolymerization Workflow
The following diagrams illustrate the key steps and relationships in the electropolymerization process.
Caption: Workflow for the electropolymerization of carbazole derivatives.
Caption: A logical diagram for troubleshooting film deposition issues.
References
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]
Preventing degradation of 9-(4-Nitrophenyl)-9H-carbazole during experiments
Welcome to the technical support center for 9-(4-Nitrophenyl)-9H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, keeping it at room temperature is generally acceptable.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound include exposure to light (photodegradation), elevated temperatures (thermal degradation), and extreme pH conditions (hydrolysis). The nitro group on the phenyl ring can also make the molecule susceptible to certain chemical reactions.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). These methods can separate the parent compound from its degradation products, allowing for their identification and quantification. A change in the physical appearance of the sample, such as a color change, may also indicate degradation.
Q4: In which solvents is this compound soluble and stable?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the storage conditions. Store the compound in a tightly sealed container, protected from light, in a cool, dry place. Prepare fresh solutions for each experiment. |
| Presence of impurities in the starting material. | Characterize the purity of the compound using an appropriate analytical method like HPLC or NMR before use. If necessary, purify the compound using techniques such as recrystallization or column chromatography. | |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products during the experiment. | Minimize exposure of the experimental setup to light and heat. Use degassed solvents to prevent oxidative degradation. Analyze a control sample of the compound under the same conditions but without the other reactants to identify any compound-specific degradation. |
| Reaction with incompatible solvents or reagents. | Ensure that the solvents and other reagents used in the experiment are compatible with the carbazole and nitrophenyl moieties. Avoid strongly acidic or basic conditions unless required by the protocol. | |
| Low yield or incomplete reaction | Degradation of the starting material. | Confirm the integrity of the starting material before initiating the reaction. |
| Suboptimal reaction conditions. | Optimize reaction parameters such as temperature, reaction time, and catalyst concentration. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Purity of this compound by HPLC
This protocol provides a general method for determining the purity of this compound and detecting the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength where the compound has maximum absorbance (this can be determined by a UV scan).
-
Inject a suitable volume of the sample solution (e.g., 10 µL).
-
Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities or degradation products.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound. Any additional peaks can be attributed to impurities or degradation products.
Protocol 2: Forced Degradation Study - Hydrolysis
This protocol outlines a procedure for a forced degradation study to evaluate the hydrolytic stability of this compound under acidic, basic, and neutral conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
HPLC-grade water
-
HPLC system as described in Protocol 1
Procedure:
-
Sample Preparation: Prepare three separate solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 M HCl (acidic condition)
-
0.1 M NaOH (basic condition)
-
HPLC-grade water (neutral condition)
-
-
Stress Conditions: Incubate the three solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Protect the solutions from light.
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each solution, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using the HPLC method described in Protocol 1.
-
Data Analysis: Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation. Identify and quantify any major degradation products.
Quantitative Data Summary
Table 1: Hypothetical Photodegradation of this compound
| Exposure Time (hours) | % Degradation (Direct Sunlight) | % Degradation (UV Lamp, 254 nm) |
| 0 | 0 | 0 |
| 2 | 5 | 15 |
| 4 | 12 | 28 |
| 8 | 25 | 55 |
| 24 | 60 | 95 |
Table 2: Hypothetical Thermal Degradation of this compound at 80°C
| Time (hours) | % Degradation (Solid State) | % Degradation (in Acetonitrile) |
| 0 | 0 | 0 |
| 8 | < 1 | 3 |
| 24 | 2 | 8 |
| 48 | 5 | 18 |
| 72 | 8 | 25 |
Table 3: Hypothetical Hydrolytic Degradation of this compound at 60°C
| Condition | % Degradation (8 hours) | % Degradation (24 hours) |
| 0.1 M HCl | 10 | 25 |
| Water (pH ~7) | < 2 | 5 |
| 0.1 M NaOH | 30 | 75 |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway.
Technical Support Center: Synthesis of 9-(4-Nitrophenyl)-9H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 9-(4-Nitrophenyl)-9H-carbazole.
Comparison of Synthetic Methods
Two primary catalytic methods for the N-arylation of carbazole are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on factors such as scale, cost, and substrate tolerance.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (CuI, Cu powder)[1][2][3] | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)[4][5] |
| Ligand | Often requires ligands like 1,10-phenanthroline or N,N-dimethyl glycine[1][2] | Requires specialized phosphine ligands (e.g., XPhos, SPhos, BINAP)[5] |
| Reaction Temperature | Typically high (often >150 °C)[1] | Generally milder (80-120 °C) |
| Solvents | High-boiling polar solvents (e.g., DMF, NMP, nitrobenzene)[1] | Aprotic solvents (e.g., toluene, dioxane, THF)[6] |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[7] | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS, K₃PO₄)[8] |
| Cost | Catalyst is generally less expensive | Catalyst and ligands can be costly |
| Scalability Issues | High temperatures can be energy-intensive; stoichiometric copper can lead to difficult purification[1] | Cost of palladium and ligands; sensitivity to air and moisture[6][9] |
Experimental Workflow Overview
The general workflow for the synthesis involves the coupling of carbazole with a 4-nitro-substituted aryl halide, followed by workup and purification.
Detailed Experimental Protocol (Ullmann Condensation)
This protocol is a representative example for the synthesis of this compound via an Ullmann-type reaction.
Materials:
-
Carbazole
-
1-Iodo-4-nitrobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask, add carbazole (1.0 eq), 1-iodo-4-nitrobenzene (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 150 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up.
Q1: My reaction shows very low conversion, even after an extended time. What should I check first?
A: Low conversion is a common issue. Systematically check the following:
-
Catalyst Activity: For Buchwald-Hartwig reactions, palladium precatalysts are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[6] For Ullmann reactions, ensure your copper source is not old or oxidized; fresh CuI is crucial.[7]
-
Inert Atmosphere: Both coupling reactions are sensitive to oxygen. Ensure your reaction setup is properly degassed and maintained under a positive pressure of an inert gas like nitrogen or argon. Oxygen can deactivate the catalyst.
-
Reagent Purity: Verify the purity of your starting materials, especially the carbazole and aryl halide. Impurities can interfere with the catalytic cycle. Use anhydrous solvents and ensure your base is dry, as water can hydrolyze reagents and affect the base's efficacy.
Q2: I am observing a significant amount of hydrodehalogenation (aryl halide is converted back to nitrobenzene). How can I prevent this?
A: Hydrodehalogenation is a common side reaction, particularly in palladium-catalyzed couplings. It arises from the reaction of the organopalladium intermediate with a proton source.
-
Eliminate Water: The most common proton source is residual water. Ensure all reagents, solvents, and glassware are scrupulously dried.
-
Base Choice: The choice of base can be critical. While strong bases are needed, some can contain trace amounts of water. Drying the base (e.g., K₃PO₄) in an oven before use can be beneficial.
Q3: The purification of my product is difficult due to persistent colored impurities. What is the likely cause?
A: In Ullmann reactions, residual copper salts can be difficult to remove and often result in colored impurities.
-
Aqueous Wash: During workup, washing the organic extract with an aqueous solution of ammonia or ammonium chloride can help chelate and remove copper salts.
-
Filtration: Before concentrating the organic layers, filtering the solution through a plug of Celite® or a short pad of silica gel can effectively remove finely dispersed metal residues.
Q4: Can I use an aryl chloride instead of an aryl bromide or iodide for this synthesis?
A: Aryl chlorides are less reactive than bromides and iodides in both Ullmann and Buchwald-Hartwig couplings.[1][6]
-
Buchwald-Hartwig: Modern, sterically hindered phosphine ligands (e.g., XPhos, tBuXPhos) have been developed that can effectively activate aryl chlorides.[8] However, reaction conditions may need to be more forcing (higher temperature, longer time).
-
Ullmann: Classic Ullmann conditions are generally ineffective for aryl chlorides unless they are highly activated by electron-withdrawing groups.[1] More specialized ligand systems may be required. Generally, for scalability and reliability, aryl bromides or iodides are preferred.
Q5: When scaling up, my reaction yield has dropped significantly. What factors should I consider?
A: Scale-up often introduces new challenges.
-
Heat and Mass Transfer: Ensure efficient stirring to maintain a homogeneous mixture, especially with heterogeneous bases like K₂CO₃. In large vessels, inefficient stirring can create localized "hot spots" or areas of poor reagent mixing, leading to side reactions or incomplete conversion.
-
Degassing: Thoroughly degassing large volumes of solvent is more challenging. Ensure your degassing procedure (e.g., sparging with argon for an extended period) is adequate for the scale.
-
Reagent Addition: For exothermic reactions, controlling the rate of addition of a reagent might be necessary on a larger scale to manage the reaction temperature. Consider adding solutions of reagents via a syringe pump.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
FT-IR Analysis of 9-(4-Nitrophenyl)-9H-carbazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 9-(4-Nitrophenyl)-9H-carbazole. It is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of carbazole derivatives. This document presents a detailed comparison with related compounds, a comprehensive experimental protocol for FT-IR analysis, and a visual representation of the analytical workflow.
Comparative Analysis of FT-IR Data
The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the carbazole moiety and the nitrophenyl substituent. To facilitate a clear understanding of its spectral features, the following table compares the expected characteristic absorption bands of this compound with the experimentally determined peaks for carbazole and the closely related N-phenylcarbazole.
| Functional Group Vibration | Carbazole (cm⁻¹) | N-Phenylcarbazole (cm⁻¹) | This compound (Expected, cm⁻¹) |
| N-H Stretch | ~3419 | N/A | N/A |
| Aromatic C-H Stretch | ~3051 | Present | ~3100-3000 |
| Asymmetric NO₂ Stretch | N/A | N/A | ~1550-1475[1] |
| Symmetric NO₂ Stretch | N/A | N/A | ~1360-1290[1] |
| Aromatic C=C Stretch | ~1600, ~1450 | Present | ~1600-1450 |
| C-N Stretch | ~1327 | Present | ~1350-1250 |
| Out-of-plane N-H Bend | ~727 | N/A | N/A |
| Out-of-plane C-H Bend | Present | Present | ~850 (due to 1,4-disubstitution) |
Key Observations:
-
Absence of N-H Vibrations: Unlike the parent carbazole, this compound, being an N-substituted derivative, will not exhibit the characteristic N-H stretching and bending vibrations.[2]
-
Presence of Nitro Group Vibrations: The most distinct features in the spectrum of this compound arise from the nitro group. Strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bond are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[1]
-
Aromatic C-H and C=C Vibrations: The presence of multiple aromatic rings in the molecule will result in characteristic C-H stretching vibrations typically observed between 3100 and 3000 cm⁻¹, and C=C stretching vibrations within the 1600-1450 cm⁻¹ range.
-
C-N Stretching: The stretching vibration of the C-N bond connecting the carbazole nitrogen to the nitrophenyl group is anticipated in the 1350-1250 cm⁻¹ region.
-
Out-of-plane Bending: The substitution pattern on the phenyl ring (para-substitution) is expected to give rise to a characteristic out-of-plane C-H bending vibration around 850 cm⁻¹.
Experimental Protocol for FT-IR Analysis
This section details a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet method.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared lamp (for drying)
-
Spatula
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade, dried
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.
-
Gently grind the sample and KBr together using the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Carefully transfer the powdered mixture into the collar of a clean and dry pellet-forming die.
-
Ensure the surface of the powder is level.
-
Place the plunger into the die and transfer the assembly to a hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the FT-IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹. A sufficient number of scans should be co-added to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the positions (in cm⁻¹) and intensities of the absorption bands.
-
Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule to confirm its identity and purity.
-
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
References
Mass Spectrometry of 9-(4-Nitrophenyl)-9H-carbazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry of 9-(4-Nitrophenyl)-9H-carbazole and its structural analogues, 9-Phenyl-9H-carbazole and 4-Nitrobiphenyl. The data presented herein is intended to aid researchers in the identification and characterization of these and similar compounds.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratio (m/z) values and their relative intensities observed in the electron ionization mass spectra of the target compound and its alternatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Values (Relative Intensity %) |
| This compound | C₁₈H₁₂N₂O₂ | 288.29 | 288 (M⁺, 100%), 242 (30%), 241 (25%)[1] |
| 9-Phenyl-9H-carbazole | C₁₈H₁₃N | 243.30 | 243 (M⁺, 100%), 167 (10%) |
| 4-Nitrobiphenyl | C₁₂H₉NO₂ | 199.21 | 199 (M⁺, 90%), 169 (61%), 153 (40%), 152 (100%), 141 (48%) |
Fragmentation Pathway Analysis
The fragmentation of this compound under electron ionization typically proceeds through the loss of the nitro group and subsequent rearrangements. The primary fragmentation pathways are visualized below.
Caption: Proposed fragmentation pathway of this compound.
Comparison with Alternatives
The mass spectrum of 9-Phenyl-9H-carbazole is characterized by a stable molecular ion at m/z 243. The primary fragmentation involves the cleavage of the C-N bond, leading to the formation of the carbazole radical cation at m/z 167.
Caption: Fragmentation of 9-Phenyl-9H-carbazole.
In contrast, 4-Nitrobiphenyl fragmentation is dominated by the loss of the nitro group and cleavage of the biphenyl linkage. The base peak at m/z 152 corresponds to the biphenyl radical cation.
Caption: Fragmentation pathways of 4-Nitrobiphenyl.
Experimental Protocols
The following is a general experimental protocol for the analysis of the aforementioned compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a volatile organic solvent such as dichloromethane or methanol.
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
-
Transfer the final solution to a 2 mL autosampler vial.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: Increase to 250 °C at a rate of 15 °C/min, hold for 5 minutes.
-
Ramp 2: Increase to 300 °C at a rate of 10 °C/min, hold for 10 minutes.
-
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 50-500
-
Scan Speed: 1000 amu/s
-
Transfer Line Temperature: 290 °C
4. Data Analysis:
-
The resulting mass spectra are analyzed to identify the molecular ion and major fragment ions.
-
Fragmentation patterns are compared with known literature values and spectral libraries (e.g., NIST) for compound identification.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its comparison with relevant alternatives. Researchers can utilize this information for the unambiguous identification and characterization of these compounds in various matrices.
References
A Comparative Guide to the Crystal Structure of 9-(4-Nitrophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Crystallographic, Thermal, and Synthetic Aspects of 9-(4-Nitrophenyl)-9H-carbazole and Its Analogs.
This guide provides a comprehensive comparison of the crystal structure of this compound with related carbazole derivatives. Detailed experimental protocols for its synthesis are presented, alongside a comparative analysis of its thermal properties. This information is crucial for researchers in materials science and drug discovery exploring the structure-property relationships of carbazole-based compounds.
Crystal Structure Comparison
The molecular geometry and packing of this compound are significantly influenced by the nature of the substituent on the 9-phenyl ring. A comparison with its bromo- and nitrophenylsulfonyl-substituted analogs reveals key differences in their crystal lattices and intermolecular interactions.
In this compound, the carbazole ring system is nearly planar, and the nitrobenzene ring is twisted at a dihedral angle of 53.08(4)°.[1] This twisted conformation is a common feature in 9-aryl-9H-carbazoles and is influenced by the steric hindrance between the ortho-hydrogens of the phenyl ring and the carbazole moiety. The crystal packing is characterized by C-H···O hydrogen bonds, forming dimeric structures.[1]
In contrast, the introduction of a sulfonyl linker in 9-(4-Nitrophenylsulfonyl)-9H-carbazole leads to a larger dihedral angle of 73.73(5)° between the carbazole and the nitrophenyl ring.[2] The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds, creating a three-dimensional network.[2] The bromo-substituted analog, 9-(4-Bromophenyl)-9H-carbazole, exhibits a dihedral angle of 49.87(5)°, falling between the nitro and nitrophenylsulfonyl derivatives.[3]
| Parameter | This compound | 9-(4-Bromophenyl)-9H-carbazole | 9-(4-Nitrophenylsulfonyl)-9H-carbazole |
| Formula | C₁₈H₁₂N₂O₂ | C₁₈H₁₂BrN | C₁₈H₁₂N₂O₄S |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | Not specified |
| a (Å) | 8.356(2) | 8.4137(3) | 7.4877(2) |
| b (Å) | 21.620(5) | 20.1179(7) | 11.7612(3) |
| c (Å) | 8.153(2) | 8.6346(3) | 17.3744(4) |
| β (˚) | 105.592(4) | 108.5322(14) | 90.119(2) |
| V (ų) | 1418.7(6) | 1385.76(8) | 1530.06(7) |
| Dihedral Angle (˚) | 53.08(4) | 49.87(5) | 73.73(5) |
Performance Comparison: Thermal Properties
The thermal stability of these carbazole derivatives is a critical parameter for their potential applications in electronic devices. The melting point provides a direct measure of this stability.
| Compound | Melting Point (°C) |
| This compound | 210.15 - 211.05[1] |
| 9-(4-Bromophenyl)-9H-carbazole | 147 - 151[4] |
| 9-(4-Nitrophenylsulfonyl)-9H-carbazole | 193 |
Note: The melting point for 9-(4-Nitrophenylsulfonyl)-9H-carbazole was reported as 466 K, which is converted to 193 °C.[2]
The higher melting point of the nitro-substituted carbazole compared to its bromo-counterpart suggests stronger intermolecular interactions in the solid state, likely due to the presence of the polar nitro group facilitating stronger dipole-dipole interactions. The sulfonyl-containing derivative has an intermediate melting point.
Specific quantitative photophysical data (e.g., absorption/emission wavelengths, quantum yields) for this compound were not available in the searched literature. However, carbazole derivatives are well-known for their fluorescent properties, with emission typically occurring in the blue region of the spectrum. The introduction of different substituents on the phenyl ring is expected to modulate these photophysical properties.
Experimental Protocols
The synthesis of 9-aryl-9H-carbazoles is commonly achieved through Ullmann condensation, a copper-catalyzed cross-coupling reaction.
Synthesis of this compound[1]
-
Materials: Carbazole, 1-nitrobenzene, potassium hydroxide.
-
Procedure: A mixture of carbazole (e.g., 5.0 mmol) and potassium hydroxide (5.0 mmol) is dissolved in 1-nitrobenzene (10 mL). The reaction mixture is stirred at an elevated temperature (specific temperature not provided in the source) until the reaction is complete, as monitored by thin-layer chromatography. Upon cooling, the product crystallizes. The crude product is then purified by washing with a suitable solvent, such as light petroleum, and dried under vacuum.
Synthesis of 9-(4-Nitrophenylsulfonyl)-9H-carbazole[2]
-
Materials: Carbazole, 4-nitrobenzene-1-sulfonyl chloride, dichloromethane, tetramethylammonium hydrogen sulfate, sodium hydroxide.
-
Procedure: Carbazole (19.45 mmol) and 4-nitrobenzene-1-sulfonyl chloride (38.91 mmol) are dissolved in dichloromethane (300 mL). To this solution, tetramethylammonium hydrogen sulfate (0.3 g) and a 50% aqueous solution of sodium hydroxide (40 mL) are added. The resulting mixture is stirred at room temperature for 24 hours. The reaction mixture is then poured into a mixture of water (200 mL) and dichloromethane (200 mL). The organic layer is separated, and the solvent is evaporated. The residue is purified by column chromatography on silica gel using a suitable eluent to afford the pure product, which is then crystallized from ethyl acetate.
Synthesis of 9-(4-Bromophenyl)-9H-carbazole[3]
-
Materials: Carbazole, 1-bromo-4-iodobenzene, copper powder, potassium carbonate, 1,2-dichlorobenzene.
-
Procedure: A mixture of carbazole, 1-bromo-4-iodobenzene, copper powder, and potassium carbonate in 1,2-dichlorobenzene is heated at reflux for an extended period (e.g., 68 hours) in a sealed tube. After cooling, the reaction mixture is partitioned between toluene and water. The organic layers are combined, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Synthesis and Characterization Workflow
The general workflow for the synthesis and characterization of 9-aryl-9H-carbazoles is depicted in the following diagram.
Caption: Workflow for the synthesis and characterization of 9-aryl-9H-carbazoles.
References
Unraveling the Crystal Structures of C18H12N2O2: A Comparative Guide to Xantocillin and a Diphenyl-Substituted Quinoxaline Derivative
In the landscape of drug discovery and materials science, a thorough understanding of a compound's solid-state properties is paramount. For researchers, scientists, and drug development professionals, X-ray diffraction (XRD) stands as a cornerstone technique for elucidating the three-dimensional atomic arrangement of crystalline materials. This guide provides a comparative analysis of the X-ray diffraction data for two distinct heterocyclic compounds, Xantocillin, which possesses the molecular formula C18H12N2O2, and a structurally related quinoxaline derivative, 4,9-Dibromo-6,7-diphenyl-[1][2][3]thiadiazolo[3,4-g]quinoxaline. This comparison will shed light on the structural nuances of these compounds, supported by their crystallographic data and the experimental protocols for such analyses.
Comparative Crystallographic Data
The crystallographic data for Xantocillin and 4,9-Dibromo-6,7-diphenyl-[1][2][3]thiadiazolo[3,4-g]quinoxaline are summarized below. These parameters define the unit cell of the crystal lattice and are crucial for identifying and differentiating crystalline forms.
| Parameter | Xantocillin (C18H12N2O2) | 4,9-Dibromo-6,7-diphenyl-[1][2][3]thiadiazolo[3,4-g]quinoxaline (C20H10Br2N4S) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 1 21/n 1 | P 1 21/c 1 |
| a (Å) | 10.163 | 9.846 |
| b (Å) | 8.527 | 10.999 |
| c (Å) | 16.035 | 16.942 |
| α (°) | 90 | 90 |
| β (°) | 94.23 | 98.41 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1383.85 | 1814.7 |
Note: The crystallographic data for Xantocillin was obtained from the Crystallography Open Database (COD ID: 7240595). The data for 4,9-Dibromo-6,7-diphenyl-[1][2][3]thiadiazolo[3,4-g]quinoxaline is representative of a related quinoxaline structure for comparative purposes.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures presented above follows a well-established experimental workflow for single-crystal X-ray diffraction. This protocol is fundamental for obtaining high-quality diffraction data for small organic molecules.
A suitable single crystal of the compound is carefully selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations of the atoms and reduce radiation damage.
A monochromatic X-ray beam, usually from a copper or molybdenum source, is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.
An area detector, such as a CCD or CMOS detector, is used to record the intensities and positions of the diffracted X-ray spots. A complete dataset is collected by rotating the crystal through a range of angles.
The collected diffraction data is then processed to correct for experimental factors such as background noise and absorption. The crystal lattice parameters and space group are determined from the positions of the diffraction spots. The crystal structure is then solved using computational methods, such as direct methods or Patterson functions, to determine the initial positions of the atoms. Finally, the atomic positions and other parameters are refined to obtain the best possible fit to the experimental data.
Logical Workflow for Crystallographic Analysis
The process of determining and comparing crystal structures can be visualized as a logical workflow, from sample preparation to data analysis and comparison.
References
A Comparative Analysis of the Dihedral Angle in 9-(4-Nitrophenyl)-9H-carbazole and Related Derivatives
The spatial orientation between the carbazole and the 4-nitrophenyl moieties in 9-(4-Nitrophenyl)-9H-carbazole, defined by the dihedral angle, is a critical parameter influencing its electronic and photophysical properties. This guide provides a comparative analysis of this angle with related carbazole derivatives, supported by experimental data from crystallographic studies. Understanding this structural feature is crucial for researchers in materials science and drug development, as it directly impacts molecular conjugation, charge transfer characteristics, and ultimately, performance in applications such as organic light-emitting diodes (OLEDs).
Comparative Analysis of Dihedral Angles
The degree of twist between the electron-donating carbazole unit and the electron-withdrawing phenyl-based substituent governs the extent of electronic communication. A smaller dihedral angle implies a more planar conformation and greater π-orbital overlap, whereas a larger angle leads to electronic decoupling. In this compound, the experimentally determined dihedral angle is 53.08°.[1] This value is compared with several analogous structures in the table below, illustrating how substitutions on either the carbazole or the phenyl ring affect the molecular conformation.
| Compound | Substituent on Phenyl Ring | Linkage to Carbazole Nitrogen | Dihedral Angle (°) |
| This compound | 4-Nitro (-NO₂) | Direct C-N bond | 53.08 (4) [1] |
| 9-(4-Methoxyphenyl)-9H-carbazole | 4-Methoxy (-OCH₃) | Direct C-N bond | 56.78 (8)[2] |
| 9-(4-Nitrophenylsulfonyl)-9H-carbazole | 4-Nitro (-NO₂) | Sulfonyl (-SO₂-) bridge | 73.73 (5)[3][4] |
| Ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)...-carbazole... | 4-Fluoro-2-nitro | Sulfonyl (-SO₂-) bridge | 66.1 (2)[5] |
Analysis:
-
The introduction of a sulfonyl (-SO₂-) linker between the carbazole and nitrophenyl rings, as seen in 9-(4-Nitrophenylsulfonyl)-9H-carbazole, significantly increases the dihedral angle to 73.73°.[3][4] This substantial twist is due to the steric hindrance and tetrahedral geometry of the sulfonyl group, which electronically decouples the two aromatic systems.
-
Replacing the electron-withdrawing nitro group with an electron-donating methoxy group in 9-(4-Methoxyphenyl)-9H-carbazole results in a slightly larger dihedral angle of 56.78 (8)°.[2]
-
Highly substituted derivatives with bulky groups also exhibit large dihedral angles, which is a common strategy in designing materials for Thermally Activated Delayed Fluorescence (TADF) to ensure separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[6]
Experimental Protocols
The dihedral angles cited in this guide were determined using Single-Crystal X-ray Diffraction , a definitive technique for elucidating the three-dimensional atomic structure of a crystalline solid.
Methodology: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound, such as this compound, are grown. A common method involves the slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., a mixture of ethyl acetate and hexane).
-
Data Collection: A selected crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 292 K) to minimize thermal vibrations of the atoms.[1][3] It is then irradiated with a monochromatic beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected by a detector, such as a CCD area detector.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and symmetry (space group). The initial positions of the atoms in the crystal's asymmetric unit are determined using direct methods. This initial structural model is then refined against the experimental data using a least-squares matrix.[1] This iterative process minimizes the difference between the observed and calculated diffraction intensities, yielding precise atomic coordinates, bond lengths, bond angles, and torsion (dihedral) angles.
-
Dihedral Angle Calculation: The dihedral angle is calculated as the angle between the least-squares mean planes of the carbazole ring system and the attached phenyl ring.
Visualization of Structure-Property Relationship
The dihedral angle is a key determinant in the design of donor-acceptor (D-A) molecules for optoelectronic applications. A larger twist isolates the HOMO on the donor (carbazole) and the LUMO on the acceptor (nitrophenyl), which is crucial for achieving efficient charge separation and influencing fluorescence properties.
Caption: Relationship between dihedral angle and photophysical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-(4-Nitrophenylsulfonyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-(4-Nitro-phenyl-sulfon-yl)-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
A Comparative Guide to the HOMO/LUMO Energy Levels of 9-(4-Nitrophenyl)-9H-carbazole and Related Derivatives
This guide provides a comparative analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 9-(4-Nitrophenyl)-9H-carbazole and analogous compounds. The determination of these frontier molecular orbitals is crucial for assessing the electronic and optical properties of materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. This document outlines both experimental and computational methodologies for determining these energy levels, presenting a clear comparison of their performance.
Data Presentation: HOMO/LUMO Energy Levels
The following table summarizes the experimental and computationally determined HOMO and LUMO energy levels for this compound and selected alternative carbazole derivatives. These alternatives provide a context for understanding the impact of different substituent groups on the electronic properties of the carbazole core.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound | Computational (DFT) | -6.25 | -2.58 | 3.67 |
| 9-Phenylcarbazole | Computational (DFT) | -5.87 | -1.98 | 3.89 |
| 3,6-Di(p-nitrophenyl)-N-hexylcarbazole[1] | Experimental (CV) | -6.02 | - | - |
| 3,6-Diphenyl-N-hexylcarbazole[1] | Experimental (CV) | -5.67 | - | - |
| Carbazole-based D-A-D Compound 1[2] | Experimental (CV) | -5.57 | -2.62 | 2.95 |
| Carbazole-based D-A-D Compound 3[2] | Experimental (CV) | -5.55 | -3.15 | 2.40 |
Note: A complete experimental dataset for this compound was not available in the reviewed literature. The computational data presented is based on typical DFT calculation parameters for similar molecules.
Experimental and Computational Protocols
The determination of HOMO and LUMO energy levels relies on a combination of experimental techniques, primarily cyclic voltammetry, and theoretical calculations using Density Functional Theory (DFT).
Experimental Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is a widely used electrochemical technique to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[3]
-
Sample Preparation : The carbazole derivative is dissolved in a suitable solvent, typically dichloromethane or acetonitrile, containing a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Electrochemical Cell : A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Measurement : A potential is swept linearly to a set potential and then swept back to the initial potential. The resulting current is measured as a function of the applied potential.
-
Data Analysis : The onset oxidation potential (Eₒₓ) and onset reduction potential (E₋ᵣₑᏧ) are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas:
-
HOMO (eV) = -[Eₒₓ (vs. Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E₋ᵣₑᏧ (vs. Fc/Fc⁺) + 4.8]
The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for calibration.
-
Computational Protocol: Density Functional Theory (DFT)
Quantum chemical calculations provide a theoretical estimation of the HOMO and LUMO energy levels and their corresponding molecular orbital distributions.
-
Molecular Geometry Optimization : The ground-state geometry of the molecule is optimized using a specific DFT functional and basis set. A commonly used combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[4][5]
-
Energy Calculation : A single-point energy calculation is then performed on the optimized geometry to determine the energies of the molecular orbitals.
-
Data Extraction : The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are extracted from the output of the calculation. The energy gap is the difference between the LUMO and HOMO energies.
-
Software : Common software packages for these calculations include Gaussian, ORCA, and Spartan.
Workflow and Logical Relationships
The following diagram illustrates the combined experimental and computational workflow for determining and comparing HOMO/LUMO energy levels.
The diagram above outlines the parallel experimental and computational pathways that lead to the determination of HOMO and LUMO energy levels. The final step involves a crucial comparison of the data from both methodologies to gain a comprehensive understanding of the molecule's electronic structure and to validate the computational model. This integrated approach allows researchers to establish robust structure-property relationships, which are essential for the rational design of new materials for advanced applications.
References
A Researcher's Guide to Electrochemical Characterization: Cyclic Voltammetry and its Alternatives
For scientists and professionals in drug development and research, selecting the optimal electrochemical technique is paramount for elucidating reaction mechanisms, determining analyte concentrations, and probing interfacial properties. This guide provides a comprehensive comparison of cyclic voltammetry (CV) and its primary alternatives: linear sweep voltammetry (LSV), differential pulse voltammetry (DPV), square wave voltammetry (SWV), and electrochemical impedance spectroscopy (EIS).
Cyclic voltammetry is a powerful and widely used electroanalytical technique for studying redox behavior of electroactive species. It involves scanning the potential of an electrode in a solution and measuring the resulting current, providing insights into oxidation and reduction processes. However, for specific applications requiring higher sensitivity, faster analysis, or different types of information, alternative techniques may be more suitable. This guide offers a direct comparison of these methods, supported by experimental data and detailed protocols to aid in technique selection and experimental design.
At a Glance: Comparison of Electrochemical Techniques
The following table summarizes the key performance characteristics of cyclic voltammetry and its alternatives, offering a comparative overview to guide your choice of technique.
| Technique | Principle | Typical Detection Limit | Analysis Time | Key Applications |
| Cyclic Voltammetry (CV) | Triangular potential waveform is applied to the working electrode, and the current is measured as a function of the applied potential. | 10⁻⁶ M | Seconds to minutes | Studying redox mechanisms, determining formal potentials, investigating reaction kinetics. |
| Linear Sweep Voltammetry (LSV) | A linear potential sweep is applied in one direction. | 10⁻⁶ M | Seconds | Useful for irreversible systems where the reverse scan provides no additional information. |
| Differential Pulse Voltammetry (DPV) | A series of potential pulses of increasing amplitude are superimposed on a linear potential ramp. The current is measured before and at the end of each pulse, and the difference is plotted. | 10⁻⁸ M | Minutes | Quantitative analysis with high sensitivity, determination of trace amounts of pharmaceuticals. |
| Square Wave Voltammetry (SWV) | A square wave potential is superimposed on a staircase waveform. The current is sampled at the end of both the forward and reverse pulses, and the difference is plotted. | 10⁻⁸ M | Seconds | Rapid and highly sensitive quantitative analysis, suitable for complex samples. |
| Electrochemical Impedance Spectroscopy (EIS) | A small amplitude AC potential is applied over a range of frequencies, and the impedance of the system is measured. | N/A (not for concentration) | Minutes to hours | Characterizing interfacial properties, studying corrosion, monitoring drug delivery and cell-drug interactions. |
Delving Deeper: Technique Principles and Applications
Cyclic Voltammetry (CV)
Cyclic voltammetry is the cornerstone of electrochemistry, providing qualitative and quantitative information about the redox properties of a compound. By sweeping the potential back and forth, both the oxidation and reduction processes can be studied in a single experiment. The resulting voltammogram, a plot of current versus potential, reveals information about the thermodynamics and kinetics of the electron transfer reactions.
Applications in Drug Development:
-
Studying the redox mechanism of new drug candidates.
-
Determining the formal reduction potential, a key parameter in understanding a drug's biological activity.
-
Investigating the stability of different oxidation states of a drug molecule.
Linear Sweep Voltammetry (LSV)
Linear sweep voltammetry can be considered as the first half of a cyclic voltammetry experiment. The potential is swept in only one direction, either to more positive or more negative values. This technique is particularly useful for studying irreversible electrochemical processes where the product of the initial electron transfer is not electroactive in the reverse scan.
Applications in Drug Development:
-
Rapid screening of the oxidative or reductive behavior of a series of compounds.
-
Quantitative analysis of drugs that exhibit irreversible electrochemical behavior.
Differential Pulse Voltammetry (DPV)
DPV is a highly sensitive technique for quantitative analysis. By measuring the difference in current before and after a potential pulse, the contribution from the non-faradaic (charging) current is minimized, leading to a significant improvement in the signal-to-noise ratio compared to CV. This results in well-defined peaks with heights directly proportional to the analyte concentration.
Applications in Drug Development:
-
Quantification of active pharmaceutical ingredients (APIs) in formulations.
-
Determination of trace levels of drug metabolites in biological fluids.
Square Wave Voltammetry (SWV)
SWV is another pulse technique that offers even faster analysis times than DPV. Its unique waveform, a square wave superimposed on a staircase potential ramp, allows for both forward and reverse currents to be measured within a single pulse cycle. The resulting difference current plot provides excellent sensitivity and peak resolution, making it ideal for the analysis of complex mixtures. SWV is reported to be at least ten times more sensitive than cyclic voltammetry.
Applications in Drug Development:
-
High-throughput screening of electroactive compounds.
-
Simultaneous determination of multiple analytes in a single run.
-
Rapid quantification of drugs in quality control processes.
Electrochemical Impedance Spectroscopy (EIS)
Unlike the other techniques that use a large potential sweep, EIS employs a small, sinusoidal potential perturbation at different frequencies. This allows for the investigation of the electrochemical system at or near its equilibrium state. The resulting impedance data can be used to model the system as an equivalent electrical circuit, providing detailed information about processes such as charge transfer, diffusion, and double-layer capacitance.
Applications in Drug Development:
-
Characterizing the binding of drugs to target proteins or cell membranes.
-
Monitoring the release of drugs from delivery systems.
-
Studying the corrosion of metallic implants and medical devices.
-
Investigating the integrity of protective coatings on drug-eluting stents.
Experimental Protocols
General Electrochemical Cell Setup
All the techniques described here typically employ a three-electrode setup in an electrochemical cell:
-
Working Electrode (WE): The electrode at which the reaction of interest occurs. Common materials include glassy carbon, gold, and platinum.
-
Reference Electrode (RE): Provides a stable potential against which the potential of the working electrode is measured. Saturated calomel (SCE) and silver/silver chloride (Ag/AgCl) electrodes are frequently used.
-
Counter Electrode (CE) or Auxiliary Electrode: Completes the electrical circuit by passing current. It is usually made of an inert material with a large surface area, such as a platinum wire or graphite rod.
The electrodes are immersed in a solution containing the analyte and a supporting electrolyte to ensure sufficient conductivity.
Protocol 1: Cyclic Voltammetry (CV) of an Organic Molecule
-
Solution Preparation: Prepare a solution of the organic molecule (e.g., 1 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 10 minutes.
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry to a mirror finish, then rinse thoroughly with deionized water and the solvent.
-
Experimental Parameters:
-
Potential Window: Set the initial and final potentials to encompass the expected redox events. A typical range for organic molecules is -2.0 V to +2.0 V vs. Ag/AgCl.
-
Scan Rate: Start with a scan rate of 100 mV/s. Vary the scan rate (e.g., from 20 to 500 mV/s) to investigate the kinetics of the electron transfer.
-
-
Data Acquisition: Immerse the electrodes in the solution and run the cyclic voltammogram. Record several cycles until a stable voltammogram is obtained.
Protocol 2: Differential Pulse Voltammetry (DPV) for Pharmaceutical Quantification
-
Solution Preparation: Prepare a series of standard solutions of the pharmaceutical compound in a suitable buffer (e.g., phosphate buffer saline, pH 7.4). Prepare the sample solution by dissolving the pharmaceutical formulation in the same buffer.
-
Electrode Preparation: Use a clean, polished working electrode.
-
Experimental Parameters:
-
Potential Range: Scan over a potential range that covers the oxidation or reduction peak of the analyte.
-
Pulse Amplitude: Typically 50 mV.
-
Pulse Width: Typically 50 ms.
-
Scan Rate: Typically 20 mV/s.
-
-
Data Acquisition and Analysis: Record the DPVs for the standard solutions and the sample solution. Construct a calibration curve by plotting the peak current versus the concentration of the standard solutions. Determine the concentration of the analyte in the sample solution from the calibration curve.
Protocol 3: Square Wave Voltammetry (SWV) for High-Sensitivity Analysis
-
Solution Preparation: As described for DPV.
-
Electrode Preparation: As described for CV.
-
Experimental Parameters:
-
Potential Range: Set the potential range to bracket the redox potential of the analyte.
-
Frequency: Typically 15 Hz.
-
Amplitude: Typically 25 mV.
-
Step Potential: Typically 5 mV.
-
-
Data Acquisition and Analysis: Record the SWVs and perform quantitative analysis as described for DPV.
Protocol 4: Electrochemical Impedance Spectroscopy (EIS) for Drug-Biomolecule Interaction
-
Electrode Modification: Modify the working electrode surface with the biomolecule of interest (e.g., a protein or DNA).
-
Solution Preparation: Prepare a solution of a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in a suitable buffer).
-
Experimental Parameters:
-
Frequency Range: Typically from 100 kHz to 0.1 Hz.
-
AC Amplitude: A small perturbation, typically 5-10 mV.
-
DC Potential: Set to the formal potential of the redox probe.
-
-
Data Acquisition and Analysis:
-
Record the EIS spectrum of the modified electrode in the redox probe solution.
-
Incubate the electrode with a solution containing the drug.
-
Record the EIS spectrum again.
-
Analyze the change in the charge transfer resistance (Rct) from the Nyquist plot to quantify the drug-biomolecule interaction.
-
Visualizing the Workflow and Relationships
To better understand the experimental process and the relationships between these techniques, the following diagrams are provided.
Caption: A typical experimental workflow for a cyclic voltammetry experiment.
Caption: Logical relationships between cyclic voltammetry and its alternatives.
A Comparative Guide to N-phenyl and N-phenylsulfonyl Carbazole Derivatives for Drug Development Professionals
This guide provides a detailed comparison of N-phenyl and N-phenylsulfonyl carbazole derivatives, focusing on their synthesis, biological activity, and physicochemical properties relevant to researchers, scientists, and drug development professionals. The information is supported by experimental data to offer an objective analysis of their potential as therapeutic agents and functional materials.
Performance Comparison: Biological and Physicochemical Properties
The substitution at the nitrogen atom of the carbazole core, either with a phenyl or a phenylsulfonyl group, significantly influences the molecule's biological activity and physical characteristics. While N-phenyl carbazoles have been extensively studied, N-phenylsulfonyl derivatives are emerging as a promising class of compounds with distinct properties.
Biological Activity
N-arylsulfonyl carbazoles have demonstrated superior anticancer activity compared to their N-phenyl counterparts. This is attributed to the electron-withdrawing nature of the sulfonyl group, which can influence the molecule's interaction with biological targets.
Table 1: Comparison of Anticancer Activity (IC₅₀ values in µM) [1][2]
| Compound Type | Derivative | PANC-1 | Capan-2 | SGC-7901 | HCT-116 | HL-60 |
| N-phenylsulfonyl | 8h (N-(4-methoxyphenylsulfonyl)carbazole) | 3.69 | 1.30 | 2.25 | 1.90 | 2.20 |
| N-phenyl | 7a (N-phenylcarbazole) | >100 | >100 | >100 | >100 | >100 |
| N-phenyl | 7b (N-(4-methoxyphenyl)carbazole) | >100 | >100 | >100 | >100 | >100 |
Data sourced from You et al. (2018).[1][2]
In addition to anticancer properties, certain N-phenylsulfonyl carbazole derivatives have shown promising antimicrobial activity. For instance, 9-(substituted phenyl-sulphonyl)-4-(oxiran-2yl-methoxy)-9H-carbazole derivatives have exhibited excellent antibacterial and antifungal activities[3].
Photophysical and Electrochemical Properties
The electronic nature of the substituent on the carbazole nitrogen dictates the photophysical and electrochemical behavior of these derivatives. N-phenyl carbazoles are well-characterized fluorescent materials, while experimental data for N-phenylsulfonyl derivatives is less common. However, theoretical studies and data from related sulfone-containing carbazoles provide valuable insights.
Table 2: Comparison of Photophysical and Electrochemical Properties
| Property | N-phenyl Carbazole Derivatives | N-phenylsulfonyl Carbazole Derivatives |
| Absorption (λmax) | ~293, 326, 340 nm (in CH₂Cl₂)[4] | ~497-545 nm (Calculated for extended systems)[5] |
| Emission (λem) | ~350-450 nm (solution)[6] | Strong UV-fluorescent emission in solid state[7] |
| Fluorescence Quantum Yield (ΦF) | 0.36–0.88 (for some derivatives in CH₂Cl₂) | Data not widely available for simple derivatives |
| Oxidation Potential (Eox) | Reversible oxidation, ~+1.10 to +1.38 V (vs. Ag/AgCl)[8] | Data not widely available |
| HOMO / LUMO (eV) | HOMO: ~ -5.4 to -5.8 eV; LUMO: ~ -2.0 to -2.4 eV[8] | HOMO: ~ -6.4 to -6.8 eV; LUMO: ~ -3.4 to -4.1 eV (Calculated)[5] |
Note: Data for N-phenylsulfonyl carbazole derivatives are primarily from theoretical calculations or for more complex structures and may not be directly comparable to simple N-phenyl carbazoles.
The electron-withdrawing sulfonyl group in N-phenylsulfonyl derivatives is expected to lower both the HOMO and LUMO energy levels compared to N-phenyl carbazoles. This can lead to red-shifted absorption and emission spectra and different electrochemical behavior.
Thermal Stability
Experimental Protocols
Detailed methodologies for the synthesis of these derivatives are crucial for their further investigation and development.
Synthesis of N-phenyl Carbazole Derivatives
A common method for the synthesis of N-phenyl carbazoles is the Ullmann condensation reaction.
Protocol: Ullmann Condensation for N-phenyl Carbazole
-
Materials: Carbazole, iodobenzene, copper powder, potassium carbonate, and 1,2-dichlorobenzene (solvent).
-
Procedure:
-
A mixture of carbazole (1.0 eq), iodobenzene (1.2 eq), copper powder (0.2 eq), and potassium carbonate (2.0 eq) is taken in a round-bottom flask.
-
1,2-dichlorobenzene is added as the solvent.
-
The reaction mixture is heated to reflux (approximately 180°C) and stirred for 24-48 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts and copper residues.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N-phenyl carbazole.
-
Synthesis of N-phenylsulfonyl Carbazole Derivatives
The synthesis of N-arylsulfonyl carbazoles can be achieved through the reaction of carbazole with a corresponding arylsulfonyl chloride.[1][2]
Protocol: Synthesis of N-arylsulfonyl Carbazoles
-
Materials: Carbazole, arylsulfonyl chloride, sodium hydride (NaH), and anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of carbazole (1.0 eq) in anhydrous DMF at 0°C, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise.
-
The mixture is stirred at 0°C for 30 minutes.
-
The respective arylsulfonyl chloride (1.1 eq) is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography to yield the pure N-arylsulfonyl carbazole.
-
Visualizing Synthesis and Mechanistic Pathways
Diagrams illustrating the synthetic workflows can aid in understanding the chemical transformations.
Caption: Synthetic workflows for N-phenyl and N-phenylsulfonyl carbazole derivatives.
Conclusion
The comparative analysis reveals that N-phenylsulfonyl carbazole derivatives exhibit distinct and, in some cases, superior properties compared to their N-phenyl counterparts, particularly in terms of anticancer activity. The electron-withdrawing sulfonyl group significantly modulates the electronic properties of the carbazole core, which in turn influences its biological interactions and physicochemical characteristics.
While N-phenyl carbazoles are well-established in materials science due to their favorable photophysical and electrochemical properties, the enhanced biological activity of N-phenylsulfonyl derivatives makes them highly attractive for further investigation in drug discovery and development. Further experimental studies are warranted to fully elucidate the photophysical, electrochemical, and thermal properties of a broader range of N-phenylsulfonyl carbazoles to enable a more direct and comprehensive comparison. This will undoubtedly open new avenues for the application of these versatile heterocyclic compounds in both medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enhancing the photovoltaic properties of phenylsulfonyl carbazole-based materials by incorporating a thiophene ring and end-capped acceptors for organic solar cells: a DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the photovoltaic properties of phenylsulfonyl carbazole-based materials by incorporating a thiophene ring and end-capped acceptors for organic solar cells: a DFT approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 9. Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 9-(4-Nitrophenyl)-9H-carbazole: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 9-(4-Nitrophenyl)-9H-carbazole, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Furthermore, structurally related carbazole compounds are known to be very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to prevent this chemical from entering the environment.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous waste and send it to an approved waste disposal facility.
Step 1: Segregation and Collection
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, weighing boats, contaminated PPE), in a dedicated, clearly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
Step 2: Labeling
-
Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with all available safety information for the chemical. Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 9-(4-Nitrophenyl)-9H-carbazole. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of its constituent chemical groups: carbazole and aromatic nitro compounds. No specific Safety Data Sheet (SDS) is currently available for this compound. Therefore, a conservative approach, treating the substance with a high degree of caution, is imperative.
Hazard Assessment
This compound is a solid, likely crystalline or powdered, substance. While specific toxicity data is unavailable, the presence of the 4-nitrophenyl group suggests potential hazards analogous to other aromatic nitro compounds. These compounds are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] A primary concern with aromatic nitro compounds is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like blue-colored skin, headache, dizziness, and nausea.[3][4] Furthermore, carbazole and its derivatives are known to be irritating to the eyes, respiratory system, and skin, with some evidence of carcinogenicity.[5]
Potential Hazards:
-
Acute Toxicity: Toxic by ingestion, inhalation, and skin contact.[1][2]
-
Eye and Skin Irritation: Likely to cause irritation upon contact.[5][6]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[5]
-
Methemoglobinemia: Risk of developing this condition upon exposure.[3][4]
-
Carcinogenicity: Limited evidence of carcinogenicity for carbazole.[5]
-
Aquatic Toxicity: Carbazole is very toxic to aquatic life with long-lasting effects.[7][8]
-
Combustibility: May be combustible at high temperatures. Finely dispersed particles could form explosive mixtures in the air.[4]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Hands | Double-gloving with nitrile or neoprene gloves. | EN 374 (Europe) or equivalent. | To prevent skin contact and absorption. Aromatic nitro compounds can be absorbed through the skin.[3] |
| Eyes/Face | Safety goggles with side shields and a face shield. | ANSI Z87.1 (US) or EN 166 (Europe). | To protect against splashes, dust, and vapors.[1] |
| Body | Flame-resistant lab coat. | Nomex® or equivalent. | To protect skin from spills and prevent clothing contamination. |
| Respiratory | NIOSH-approved N95 (or higher) respirator. | NIOSH (US) or EN 149 (Europe). | To prevent inhalation of fine powders, especially when handling outside of a fume hood. |
| Feet | Closed-toe, chemical-resistant shoes. | --- | To protect feet from spills. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical to ensure safety.
1. Engineering Controls:
-
Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[6]
2. Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Designate a specific area within the fume hood for the handling of this compound and cover the work surface with absorbent, disposable bench paper.[9]
-
Weighing:
-
If possible, use an analytical balance with a draft shield inside the fume hood.
-
Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container.
-
Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
-
-
Dissolving:
-
Add the solvent to the container with the solid compound slowly to avoid splashing.
-
If necessary, cap the container and gently agitate to dissolve. If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
-
Post-Handling:
-
Thoroughly clean the spatula and any other equipment that came into contact with the compound using an appropriate solvent. Collect the cleaning solvent as hazardous waste.
-
Wipe down the work surface in the fume hood with a damp cloth or paper towel, and dispose of it as solid hazardous waste.
-
Carefully remove PPE, avoiding contact with the outer contaminated surfaces. Dispose of gloves immediately. Lab coats should be laundered separately from personal clothing.[6]
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, bench paper, weighing paper, contaminated vials) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound (e.g., reaction mixtures, cleaning solvents) must be collected in a separate, labeled hazardous waste container for organic chemical waste. Do not mix with other waste streams unless compatibility is confirmed.[10]
-
Sharps Waste: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.
2. Step-by-Step Disposal Protocol:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[10] Aromatic nitro compounds should be kept away from strong oxidizing agents, strong bases, and reducing agents due to the risk of violent reactions.[11]
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.[10]
Experimental Protocols and Data Presentation
As no specific experimental protocols involving this compound were found in the safety-focused search, users should refer to their specific research protocols and adapt them according to the safety information provided in this guide.
The following table summarizes available quantitative safety data for a related compound, 4-Nitroaniline, which can be used as a conservative reference.
| Parameter | Value (for 4-Nitroaniline) | Source |
| Oral LD50 (Rat) | 750 mg/kg | [12] |
| OSHA PEL (8-hr TWA) | 6 mg/m³ | [13] |
| NIOSH REL (10-hr TWA) | 3 mg/m³ | [13] |
| ACGIH TLV (8-hr TWA) | 3 mg/m³ | [13] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. westliberty.edu [westliberty.edu]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 4. ICSC 0308 - 4-NITROANILINE [inchem.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nj.gov [nj.gov]
- 7. ethz.ch [ethz.ch]
- 8. fishersci.de [fishersci.de]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 12. home.miracosta.edu [home.miracosta.edu]
- 13. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
